1-Methylpyrrolidine-2,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-6-3-2-4(7)5(6)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFODCCTNFXCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42599-26-8 | |
| Record name | 1-methylpyrrolidine-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methylpyrrolidine-2,3-dione: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-rich structure provides access to a diverse three-dimensional chemical space, a highly desirable trait in modern drug discovery.[1] Within this class, the pyrrolidine-2,3-dione motif represents a particularly intriguing yet underexplored heterocyclic system. These compounds are of significant interest as versatile intermediates for the synthesis of more complex nitrogen-containing heterocycles and have shown potential as bioactive agents themselves, with applications in the development of anti-inflammatory and antimicrobial drugs.[2][3]
This guide provides a comprehensive technical overview of 1-Methylpyrrolidine-2,3-dione, a fundamental member of this compound class. While direct and extensive experimental data for this specific molecule is limited in readily available literature, this document, written from the perspective of a Senior Application Scientist, will construct a robust understanding of its core properties. We will achieve this by detailing a plausible and scientifically sound synthetic route, predicting its physicochemical and spectroscopic characteristics based on well-established chemical principles and data from closely related analogues, and exploring its expected reactivity.
Molecular Structure and Isomerism
This compound possesses a five-membered lactam ring with two adjacent carbonyl groups at the 2- and 3-positions and a methyl group on the nitrogen atom.
Caption: Structure of this compound.
A critical feature of 1,3-dicarbonyl compounds is their ability to exist as a mixture of tautomers in solution: the diketo form and one or more enol forms. For this compound, the principal enol tautomer is 3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one.
Caption: Keto-Enol Tautomerism of this compound.
The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and concentration. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.[4] In many cases, the enol form can be the predominant species.[4] This tautomerism is fundamental to the molecule's reactivity and spectroscopic properties.
Proposed Synthesis: A Dieckmann Condensation Approach
While a specific, detailed synthesis of this compound is not prominently reported, a highly plausible and efficient route is the intramolecular Dieckmann condensation of an N-substituted diester.[5][6] This approach offers a robust and well-precedented method for the formation of five-membered cyclic β-keto esters.[7]
The logical precursor for this cyclization is N-(2-ethoxy-2-oxoethyl)-N-methyl-malonamic acid ethyl ester. The overall synthetic strategy would involve two main stages: synthesis of the diester precursor and its subsequent cyclization.
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of the Diester Precursor
Step 1: Synthesis of N-methyl-malonamic acid ethyl ester
This step involves the selective amidation of diethyl malonate with methylamine. To favor mono-amidation, the reaction conditions must be carefully controlled.
-
Rationale: Using a controlled stoichiometry of methylamine and low temperatures will minimize the formation of the diamide byproduct. A patent describes a similar process where methylamine is reacted with diethyl malonate in an alcoholic solvent at temperatures between -20°C and 5°C.[8]
Protocol:
-
In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve diethyl malonate (1.0 eq) in absolute ethanol.
-
Cool the solution to -10°C in an ice-salt bath.
-
Slowly add a solution of methylamine (0.9 eq) in ethanol dropwise, maintaining the internal temperature below 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, neutralize the reaction mixture with a slight excess of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography to yield N-methyl-malonamic acid ethyl ester.
Step 2: N-Alkylation to form the diester precursor
The secondary amide from Step 1 is then alkylated with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, to introduce the second ester group.
-
Rationale: This is a standard N-alkylation of an amide. A suitable base is required to deprotonate the amide nitrogen, creating a nucleophile that will displace the halide. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a common and effective choice for this transformation.
Protocol:
-
To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-methyl-malonamic acid ethyl ester (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add ethyl chloroacetate (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure diester precursor.
Part 2: Dieckmann Condensation
The final ring-closing step is achieved via a base-catalyzed intramolecular Dieckmann condensation.
-
Rationale: A strong base, such as sodium ethoxide, is used to generate an enolate at one of the α-carbons of the diester. This enolate then attacks the other ester carbonyl in an intramolecular fashion, leading to the formation of the five-membered ring.[7][9][10] The choice of sodium ethoxide as the base is crucial to prevent transesterification with the ethyl esters. The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting diester.[6]
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.
-
Once all the sodium has reacted, cool the solution to room temperature and add the diester precursor (1.0 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a calculated amount of aqueous hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with dichloromethane or ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting crude this compound can be purified by vacuum distillation or crystallization.
Physicochemical Properties (Predicted)
While specific experimental data for this compound is scarce, we can predict its properties based on its structure and comparison with similar compounds like N-methyl-2-pyrrolidone (NMP) and other β-keto lactams.
| Property | Predicted Value/Description | Rationale |
| Molecular Formula | C₅H₇NO₂ | Based on structure. |
| Molecular Weight | 113.11 g/mol | Based on structure. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar small lactams are often liquids or low-melting solids. The presence of the enol form could lead to coloration. |
| Boiling Point | > 200 °C | The boiling point is expected to be significantly higher than that of N-methylpyrrolidone (202 °C) due to increased polarity and potential for hydrogen bonding in the enol form. |
| Melting Point | Likely near room temperature | The presence of two carbonyl groups increases the potential for intermolecular interactions compared to NMP (m.p. -24 °C), suggesting a higher melting point. |
| Solubility | Miscible with water and polar organic solvents | The polar lactam and dicarbonyl functionalities should confer high solubility in polar media. |
| pKa | ~ 8-10 (for the enolic proton) | The α-proton between the two carbonyls is acidic, and the pKa is expected to be in the range of other 1,3-dicarbonyl compounds. |
Spectroscopic Characterization (Predicted)
The spectroscopic data for this compound will be highly informative, particularly in confirming the presence of the keto-enol tautomerism.
¹H NMR Spectroscopy
The ¹H NMR spectrum will likely show signals for both the diketo and enol forms, with the ratio depending on the solvent and concentration.
-
Diketo Form:
-
N-CH₃: A singlet around 2.8-3.0 ppm.
-
-CH₂-C=O (C5): A triplet around 3.3-3.6 ppm.
-
-CH₂- (C4): A triplet around 2.6-2.9 ppm.
-
-
Enol Form (3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one):
-
N-CH₃: A singlet, slightly shifted from the diketo form, likely around 3.1-3.3 ppm.
-
-CH₂- (C5): A singlet or narrow multiplet around 4.0-4.2 ppm, deshielded due to the adjacent sp² carbon.
-
=CH- (C4): A singlet around 5.0-5.5 ppm.
-
-OH: A broad singlet, with a chemical shift highly dependent on concentration and solvent (can range from 5 to 12 ppm).
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also reflect the tautomeric equilibrium.
-
Diketo Form:
-
C=O (C2, amide): ~170-175 ppm.
-
C=O (C3, ketone): ~200-205 ppm.
-
-CH₂- (C5): ~45-50 ppm.
-
-CH₂- (C4): ~35-40 ppm.
-
N-CH₃: ~28-32 ppm.
-
-
Enol Form:
-
C=O (C2): ~170-175 ppm.
-
=C-OH (C3): ~175-185 ppm.
-
=C (C4): ~95-105 ppm.
-
-CH₂- (C5): ~50-55 ppm.
-
N-CH₃: ~29-33 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong carbonyl absorptions.
-
Diketo Form:
-
Amide C=O stretch: ~1680-1700 cm⁻¹.
-
Ketone C=O stretch: ~1720-1740 cm⁻¹. The ring strain in a 5-membered ring tends to increase the carbonyl stretching frequency.[11]
-
-
Enol Form:
-
Amide C=O stretch (conjugated): ~1650-1670 cm⁻¹.
-
C=C stretch: ~1600-1640 cm⁻¹.
-
Broad O-H stretch: ~2500-3300 cm⁻¹ (due to hydrogen bonding).
-
Mass Spectrometry
-
Electron Ionization (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z = 113. Common fragmentation patterns would involve the loss of CO, CH₃, and cleavage of the pyrrolidine ring.
Reactivity Profile
The reactivity of this compound is dominated by the presence of the 1,3-dicarbonyl system and the lactam functionality. The molecule possesses both electrophilic and nucleophilic centers.
Caption: Key reactivity pathways for this compound.
Reactions at the C4 Position (as a Nucleophile)
Due to the acidity of the methylene protons at the C4 position, this compound can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then react with a variety of electrophiles.
-
C-Alkylation: In the presence of a base like sodium ethoxide or LDA, the enolate will react with alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce an alkyl group at the C4 position. This is a powerful method for elaborating the scaffold.
-
Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of a 4-acyl-1-methylpyrrolidine-2,3-dione.
Reactions at the C3 Carbonyl (as an Electrophile)
The C3 ketone is a primary site for nucleophilic attack, especially when the molecule is in its diketo form.
-
Condensation Reactions: The C3 carbonyl can undergo condensation reactions with primary amines to form enamines.[2] It can also participate in aldol-type condensation reactions with aldehydes and ketones under basic or acidic conditions to form 4-substituted derivatives.
-
Reduction: The C3 ketone can be selectively reduced with mild reducing agents like sodium borohydride (NaBH₄) to yield 3-hydroxy-1-methylpyrrolidin-2-one. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the amide carbonyls.
Potential Applications
Derivatives of the pyrrolidine-2,3-dione scaffold have shown promising biological activities, suggesting that this compound is a valuable starting material for drug discovery programs.
-
Anti-inflammatory Agents: Substituted pyrrolidine-2,3-diones have been investigated as inhibitors of enzymes involved in the inflammatory cascade.[2]
-
Antimicrobial Agents: The pyrrolidine-2,3-dione core is present in some natural products with antimicrobial properties, and synthetic analogues have been explored as potential antibiotics.[2]
-
Synthetic Intermediate: As a highly functionalized and reactive molecule, this compound can serve as a versatile building block for the synthesis of more complex, biologically active pyrrolidine-based compounds.
Conclusion
This compound is a foundational heterocyclic compound with a rich and versatile chemistry. While detailed experimental reports on this specific molecule are not abundant, its properties and reactivity can be confidently predicted through an understanding of fundamental organic chemistry principles and by drawing parallels with closely related structures. Its synthesis, likely achievable through a Dieckmann condensation, provides access to a scaffold that is ripe for further functionalization. The pronounced keto-enol tautomerism governs its reactivity, allowing it to act as both a nucleophile (at C4) and an electrophile (at C3). For researchers in drug development, this compound represents a valuable and adaptable starting point for the creation of novel and structurally diverse small molecules with the potential for significant biological activity.
References
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Shahedi, M., Omidi, N., Habibi, Z., Yousefi, M., Brask, J., Notash, B., & Mohammadi, M. (2023). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry, 21(14), 2742–2747. Retrieved from [Link]
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Al-Warhi, T., Hagar, M., Al-Dies, A. M., & El-Emam, A. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. Retrieved from [Link]
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019). Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. Journal of Heterocyclic Chemistry, 56(11), 2975-2992. Retrieved from [Link]
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Zavialova, E., Artico, M., Brunetti, L., Van der Eycken, J., & Van der Eycken, E. V. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. International Journal of Molecular Sciences, 22(9), 4894. Retrieved from [Link]
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Taghavikish, M., & Hasani, M. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of Chemistry, 2013, 1-6. Retrieved from [Link]
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Nguyen, N. T., Dai, V. V., Tri, N. N., & Dehaen, W. (2022). Study on enol – enol tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy -3-pyrrolin-2-one based on NMR spectroscopy recorded in DMSO-d6. Vietnam Journal of Chemistry, 60(5), 589-594. Retrieved from [Link]
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Nguyen, T. N., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1140-1153. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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Zhang, W., et al. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Racemic β-Keto Lactams via Dynamic Kinetic Resolution. Organic Letters, 19(2), 342-345. Retrieved from [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 5033. Retrieved from [Link]
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Fominova, K., Diachuk, T., Sadkova, I. V., & Mykhailiuk, P. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry, 2019(22), 3553-3559. Retrieved from [Link]
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PubMed Central. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Racemic β-Keto Lactams via Dynamic Kinetic Resolution. Retrieved from [Link]
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Nguyen, N. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. PubMed. Retrieved from [Link]
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Asymmetric, D. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 1-Methylpyrrolidine-2,3-dione and its Analogs in Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 1-Methylpyrrolidine-2,3-dione and related pyrrolidine-2,3-dione analogs in biochemical and cellular assays. Due to the limited publicly available solubility data for this compound, this guide focuses on general principles and established methodologies for addressing the poor aqueous solubility often characteristic of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My compound, a pyrrolidine-2,3-dione derivative, precipitated when I diluted my DMSO stock into aqueous assay buffer. Why did this happen?
A1: This is a common issue known as "compound dropout." While Dimethyl Sulfoxide (DMSO) is a powerful solvent for a wide array of organic molecules, its miscibility with water does not guarantee that the compound will remain soluble when the solution becomes predominantly aqueous.[1] The drastic change in solvent polarity upon dilution reduces the solvation of your compound, leading to precipitation. Kinetic solubility assays are designed to determine the concentration at which this precipitation occurs in a specific aqueous buffer.[2]
Q2: I'm considering using a higher concentration of DMSO in my assay. What are the potential risks?
A2: While tempting, increasing the DMSO concentration can significantly impact your assay's biological system. High concentrations of DMSO can lead to:
-
Enzyme Inhibition or Activation: DMSO can directly interact with proteins, altering their conformation and activity.
-
Cell Toxicity or Differentiation: In cell-based assays, DMSO concentrations above 0.5-1% are often cytotoxic or can induce unintended cellular effects, such as cell differentiation.
-
Compound Aggregation: Paradoxically, at certain concentrations, DMSO can promote the formation of compound aggregates, which can lead to non-specific assay signals and false-positive results.
It is crucial to determine the maximum tolerable DMSO concentration for your specific assay system by running vehicle controls.
Q3: Are there alternatives to DMSO for my initial stock solution?
A3: Yes, N-Methyl-2-pyrrolidone (NMP) is another powerful, water-miscible aprotic solvent that can be an excellent alternative to DMSO.[3][4] NMP has been shown to be a more efficient solubilizer for some poorly soluble drugs and may offer a different solubility profile for your compound.[5] However, like DMSO, its concentration in the final assay must be carefully controlled and validated.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Poor Solubility
Step 1: Systematically Assess the Solubility of Your Compound
Before attempting to optimize your assay, it is essential to quantify the solubility of your pyrrolidine-2,3-dione analog in your specific assay buffer. A kinetic solubility assay is a rapid and effective method for this purpose.[2]
Protocol: Kinetic Solubility Assessment by Nephelometry
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of your compound in DMSO in a 96-well plate.
-
Add your aqueous assay buffer to each well, ensuring the final DMSO concentration is consistent with your planned assay conditions (e.g., 1%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Determine the solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.
Step 2: Employ Co-solvents and Formulation Strategies
If the intrinsic solubility of your compound in the assay buffer is too low, the next step is to explore the use of co-solvents and other formulation agents.
Co-Solvent Selection and Optimization
Co-solvents work by reducing the polarity of the aqueous buffer, thereby increasing the solubility of hydrophobic compounds.
| Co-Solvent | Typical Starting Concentration in Final Assay Volume | Advantages | Disadvantages & Cautions |
| DMSO | 0.1% - 1% | Strong solvent for many organic compounds.[1][6] | Can cause cell toxicity and assay interference at >1%. |
| N-Methyl-2-pyrrolidone (NMP) | 0.1% - 2% | Often a more potent solubilizer than DMSO or ethanol.[4][5] Low toxicity profile.[3] | Can also interfere with assays at higher concentrations. |
| Ethanol | 1% - 5% | Readily available and less harsh on some biological systems. | Weaker solvent than DMSO or NMP; may require higher concentrations. |
| Polyethylene Glycol 300/400 (PEG300/400) | 1% - 10% | Can significantly enhance solubility and is often used in in vivo formulations. | Can increase solution viscosity and may interfere with some enzymatic assays. |
Experimental Workflow for Co-Solvent Optimization
Caption: Workflow for co-solvent optimization.
Advanced Formulation Strategies
If co-solvents alone are insufficient, consider these advanced options:
-
Surfactants: Non-ionic surfactants like Tween-80 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. A common starting point is a final concentration of 0.01% - 0.1%.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin often used to improve the solubility of drugs for in vivo studies.
Protocol: Formulation with Tween-80
-
Prepare a stock solution of your compound in 100% DMSO.
-
In a separate tube, prepare your assay buffer containing the desired final concentration of Tween-80 (e.g., 0.05%).
-
Add the DMSO stock of your compound to the Tween-80 containing buffer while vortexing to ensure rapid mixing and micelle formation.
-
Visually inspect for any precipitation and ideally, confirm the concentration of the soluble compound.
Step 3: Validate Your Chosen Solubilization Method
It is imperative to confirm that your solubilization strategy does not interfere with your assay's results.
Essential Validation Experiments:
-
Vehicle Control: Run a control with the highest concentration of your co-solvent/formulation agent mixture without your compound. This will establish the baseline signal and reveal any direct effects of the vehicle on the assay.
-
Positive and Negative Controls: Ensure that your positive and negative assay controls behave as expected in the presence of the vehicle. A significant change in the signal window can indicate interference.
-
Dose-Response Curve Analysis: If your solubilization method is successful, you should observe a well-behaved dose-response curve for your compound. Poorly soluble compounds often exhibit flat or unusually steep curves that can be artifacts of precipitation or aggregation.
Decision Tree for Selecting a Solubilization Strategy
Caption: A decision tree for selecting an appropriate solubilization strategy.
Conclusion
Overcoming the poor solubility of this compound and its analogs requires a systematic and empirical approach. By carefully assessing the solubility of your compound and methodically testing various co-solvents and formulation agents, you can develop a robust and reliable assay. Always remember to validate your chosen solubilization method to ensure that the observed biological activity is a true reflection of your compound's properties and not an artifact of your experimental conditions.
References
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Chem-Space.com . "1-Methylpyrrolidine 120-94-5 wiki". Chem-Space.com. [Link]
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ChemBK . "1-Methylpyrrolidine - ChemBK". ChemBK. [Link]
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PubChem . "1-Methylpyrrolidine-2,4-dione | C5H7NO2 | CID 14286216". PubChem. [Link]
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PubChem . "1-Methyl-3-methylidenepyrrolidin-2-one | C6H9NO | CID 10844354". PubChem. [Link]
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Akers, M. J., et al. "Solubility Improvement of Drugs using N-Methyl Pyrrolidone". Pharmaceutical Research. [Link]
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ResearchGate . "Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity". ResearchGate. [Link]
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ResearchGate . "Dimethyl Sulfoxide (DMSO) Solubility Data". ResearchGate. [Link]
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ResearchGate . "Solubility Improvement of Drugs using N-Methyl Pyrrolidone". ResearchGate. [Link]
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PubMed . "Solubility improvement of drugs using N-methyl pyrrolidone". PubMed. [Link]
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National Institutes of Health . "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones". National Institutes of Health. [Link]
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ResearchGate . "Evaluation of mutagenic and antimutagenic properties of new derivatives of pyrrolidine-2,5-dione with anti-epileptic activity, by use of the Vibrio harveyi mutagenicity test | Request PDF". ResearchGate. [Link]
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National Institutes of Health . "DMSO Solubility Assessment for Fragment-Based Screening". National Institutes of Health. [Link]
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A Technical Guide to the Spectral Analysis of 1-Methylpyrrolidine-2,3-dione: A Predictive Approach
Foreword
In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 1-Methylpyrrolidine-2,3-dione, a derivative of the versatile pyrrolidine scaffold, presents an interesting case for spectroscopic analysis. However, a comprehensive search of publicly available spectral databases reveals a scarcity of experimental data for this specific molecule. This guide, therefore, adopts a predictive and pedagogical approach. Drawing upon established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a theoretical spectral profile for this compound. This document is intended to serve as a robust reference for researchers who may synthesize this compound, providing a detailed framework for the confirmation of its structure.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts and coupling patterns based on the electronic environment of each nucleus.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit three distinct signals corresponding to the methyl group and the two methylene groups of the pyrrolidine ring.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~ 3.0 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen is expected to be a singlet and deshielded due to the inductive effect of the nitrogen atom. |
| 2 | ~ 2.8 | Triplet | 2H | -CH₂-C=O | The methylene group adjacent to the C3-carbonyl group is expected to be a triplet due to coupling with the neighboring methylene group. |
| 3 | ~ 2.5 | Triplet | 2H | -CH₂-C=O | The methylene group adjacent to the C2-carbonyl group and the nitrogen atom is also expected to be a triplet. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~ 175-180 | C=O (C2) | The carbonyl carbon at position 2, being part of an amide-like structure, is expected to be significantly deshielded. |
| 2 | ~ 170-175 | C=O (C3) | The carbonyl carbon at position 3 will also be in the characteristic downfield region for carbonyls. |
| 3 | ~ 45-50 | -CH₂- (C5) | The methylene carbon adjacent to the nitrogen atom will be deshielded. |
| 4 | ~ 35-40 | -CH₂- (C4) | The methylene carbon at position 4 will be slightly more shielded than the one at C5. |
| 5 | ~ 30-35 | N-CH₃ | The methyl carbon attached to the nitrogen will appear in the typical range for N-alkyl groups. |
Predicted Infrared (IR) Spectral Data
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups.
| Predicted Peak Position (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 1750-1770 | Strong, Sharp | C=O (Amide) | Stretching |
| 1720-1740 | Strong, Sharp | C=O (Ketone) | Stretching |
| 2850-2960 | Medium | C-H (Alkyl) | Stretching |
| 1200-1300 | Medium | C-N | Stretching |
Causality Behind Experimental Choices: The presence of two carbonyl groups in different chemical environments (amide-like and ketone-like) may lead to two distinct C=O stretching bands. The exact positions of these bands can be sensitive to the solvent used due to hydrogen bonding effects.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Molecular Ion: For this compound (C₅H₇NO₂), the molecular weight is 113.11 g/mol . Therefore, the molecular ion peak (M⁺) is expected at an m/z of 113.
Predicted Fragmentation Pathway:
A plausible fragmentation pathway for this compound upon electron ionization is initiated by the loss of a carbonyl group (CO), followed by further fragmentation.
Caption: Predicted ESI-MS fragmentation of this compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-200) to detect the molecular ion and its fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose fragmentation pathways consistent with the predicted structure.
Conclusion
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Synthesis and structural determination of pyrrolidine-2,3-dione derivatives. (2020). ResearchGate. Retrieved from [Link][1]
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Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. (2019). ResearchGate. Retrieved from [Link][2]
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An In-Depth Technical Guide to 1-Methylpyrrolidine-2,3-dione: Commercial Availability, Synthesis, and Applications in Drug Discovery
Introduction: The Pyrrolidine-2,3-dione Scaffold as a Privileged Structure in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the identification and utilization of versatile chemical scaffolds are paramount to the discovery of novel therapeutics. The pyrrolidinone ring system is one such privileged scaffold, widely recognized for its presence in a multitude of biologically active compounds.[1][2] A specific derivative of this class, the pyrrolidine-2,3-dione moiety, has garnered increasing interest as a reactive intermediate and a core structural component in the synthesis of innovative drug candidates. These compounds are being explored for a range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents.[3][4] This guide focuses on a specific, commercially available member of this family: 1-Methylpyrrolidine-2,3-dione (CAS No. 42599-26-8) . We will delve into its commercial availability, physicochemical properties, safety and handling, a proposed synthetic pathway, and its potential applications as a key building block in modern drug discovery workflows.
Commercial Availability and Supplier Overview
This compound is available as a research chemical from several specialized suppliers. Its commercial availability facilitates its use in early-stage drug discovery and process development without the immediate need for custom synthesis.
| Supplier | Catalog Number | Purity | Available Quantities | Form |
| BLDpharm (via Lead Sciences) | BD268970 | 98% | 100mg, 250mg, 1g | Solid |
| Ambeed, Inc. (via Sigma-Aldrich) | AMBH97BA0375 | 98% | Not specified | Solid |
| Pharmaffiliates | PA 27 0021548 | Not specified | Not specified | Not specified |
| ChemScene | CS-0139148 | ≥97% | 100mg, 250mg, 1g | Solid |
This table represents a snapshot of available data and may not be exhaustive. Researchers are advised to consult supplier websites for the most current information on pricing and availability.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, key properties can be consolidated from supplier technical data sheets.
| Property | Value | Source |
| CAS Number | 42599-26-8 | [5][6] |
| Molecular Formula | C₅H₇NO₂ | [5][6] |
| Molecular Weight | 113.11 g/mol | [6] |
| Physical Form | Solid | |
| Purity | 97-98% | [5] |
| InChI Key | DHFODCCTNFXCCQ-UHFFFAOYSA-N | |
| SMILES | O=C1N(C)CCC1=O | |
| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C. | [5] |
| Shipping Conditions | Cold-chain transportation is typically required. | [5] |
Safety and Handling
Safety is a primary concern when handling any chemical intermediate. Based on information from suppliers, this compound is classified with the GHS07 pictogram, indicating it can be a health hazard.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.
-
Storage: As recommended, store the compound in a tightly sealed container in a freezer at or below -20°C to maintain its stability.[5]
-
Spill & Disposal: In case of a spill, contain the solid material and dispose of it in accordance with local, state, and federal regulations. Avoid generating dust.
Synthetic Pathways: A Generalized Approach
The following is a representative protocol adapted from literature for the synthesis of the broader class of pyrrolidine-2,3-diones, which can serve as a foundational methodology for synthesizing the 1-methyl derivative.
Caption: A generalized workflow for the multicomponent synthesis of pyrrolidine-2,3-diones.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a suitable solvent such as dioxane or ethanol.
-
Addition of Reactants: Add methylamine (1.0 equivalent) and an appropriate aldehyde (1.0 equivalent) to the solvent. Stir the mixture for approximately 30 minutes at 50°C.
-
Cyclization: Add a pyruvate derivative, such as a dialkyl oxalacetate (1.0 equivalent), and an acid catalyst (e.g., acetic acid).
-
Reaction: Heat the resulting mixture to 90°C and allow it to react for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with a cold solvent (such as ethanol or diethyl ether), and dry under a vacuum to yield the target this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Applications in Drug Discovery and Development
The true value of this compound lies in its potential as a versatile building block for creating more complex, biologically active molecules. The pyrrolidine-2,3-dione core is a reactive scaffold that can be readily modified to explore chemical space and optimize for specific biological targets.
1. Antibacterial Drug Development: The pyrrolidine-2,3-dione scaffold has been identified as a promising starting point for the development of novel antibiotics, particularly against multidrug-resistant bacteria. Research has shown that derivatives of this scaffold can act as inhibitors of Penicillin-Binding Proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. The dione functionality allows for the introduction of various substituents to optimize binding affinity and antibacterial activity. Furthermore, these scaffolds have shown potential in eradicating bacterial biofilms, a significant challenge in treating chronic infections.[8]
Caption: Drug discovery workflow utilizing this compound as a starting scaffold.
2. Anti-inflammatory Agents: The pyrrolidinone core is also a key feature in a variety of compounds with anti-inflammatory properties. By modifying the this compound structure, medicinal chemists can design molecules that target specific enzymes or receptors involved in inflammatory pathways. The ability to easily create a library of derivatives from this starting material makes it an excellent tool for structure-activity relationship (SAR) studies aimed at developing potent and selective anti-inflammatory drugs.[4]
3. Synthesis of Heterocyclic Compounds: Beyond its direct use in creating drug candidates, this compound serves as a valuable intermediate for the synthesis of more complex heterocyclic systems. The reactive carbonyl groups can participate in a variety of chemical transformations, allowing for the construction of fused ring systems and other novel molecular architectures that are of interest in medicinal chemistry.
Conclusion and Future Outlook
This compound is a readily available chemical building block with significant potential for researchers in drug discovery and development. While detailed experimental data for this specific compound is somewhat limited, its structural relationship to the well-studied pyrrolidine-2,3-dione class provides a strong rationale for its utility. Its reactive dione functionality makes it an ideal starting point for the synthesis of diverse chemical libraries aimed at identifying novel antibacterial, anti-inflammatory, and other therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic use of such versatile scaffolds will be crucial in accelerating the pace of discovery. It is anticipated that as this compound is utilized more frequently in research, a more comprehensive body of literature detailing its properties and applications will become available.
References
- CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google P
-
1-Methyl-2-(3-pyridyl)pyrrolidine - Multichem Exports. (URL: [Link])
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1-Methylpyrrolidine-2,4-dione | C5H7NO2 | CID 14286216 - PubChem. (URL: [Link])
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An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. (URL: [Link])
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])
- US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP)
- US6248902B1 - Process for the production of N-methyl pyrrolidone - Google P
- CN110590706B - Preparation method of N-methylpyrrolidine - Google P
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google P
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1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem - NIH. (URL: [Link])
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1-Methyl-3-methylidenepyrrolidin-2-one | C6H9NO | CID 10844354 - PubChem. (URL: [Link])
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An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds - ResearchGate. (URL: [Link])
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Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (URL: [Link])
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An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. (URL: [Link])
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This compound - Lead Sciences. (URL: [Link])
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Technical Guide: 1-Methylpyrrolidine-2,3-dione – A Privileged Scaffold in Drug Discovery
[1][2]
Executive Technical Summary
1-Methylpyrrolidine-2,3-dione (also identified as N-methyl-2,3-dioxopyrrolidine) represents a highly reactive, privileged scaffold in medicinal chemistry, distinct from its mono-ketone solvent analog, N-methyl-2-pyrrolidone (NMP).[1][2] Unlike NMP, which is metabolically stable, the 2,3-dione motif features a contiguous dicarbonyl system that imparts significant electrophilicity to the C3 position.
This molecule serves as a critical "lynchpin" intermediate.[1][2][3] It is rarely the final drug candidate itself due to its high reactivity; rather, it functions as a covalent warhead precursor and a versatile pharmacophore .[2] Recent high-impact studies (2021–2024) have elevated this scaffold from a mere synthetic intermediate to a lead structure for non-β-lactam antibiotic adjuvants and anti-biofilm agents .[1][2][3]
Key Biological Potentials:
-
Antibiofilm Activity: Disrupts Staphylococcus aureus biofilms via non-canonical pathways.[1][2][3]
-
PBP3 Inhibition: Targets Penicillin Binding Protein 3 in Pseudomonas aeruginosa through a mechanism distinct from β-lactams.[1][2][3][4][5]
-
Anti-inflammatory Action: Derivatives act as reversible inhibitors of inducible Nitric Oxide Synthase (iNOS).[1][2][3]
Chemical Architecture & Reactivity
The biological activity of this compound is governed by its tautomeric equilibrium and the electrophilicity of the
Keto-Enol Tautomerism
In solution, the molecule exists in equilibrium between the 2,3-diketo form and the 3-hydroxy-2-enone form.[1] This enolization is solvent-dependent and critical for its binding affinity (e.g., hydrogen bonding with enzyme active sites).[1][2][3]
-
Diketo Form: Highly electrophilic at C3; susceptible to nucleophilic attack (e.g., by active site serine or cysteine residues).[2][3]
-
Enol Form: Stabilized by intramolecular hydrogen bonding; acts as a hydrogen bond donor/acceptor in protein pockets.[1][2][3]
Physicochemical Profile (Predicted/Experimental Consensus)
| Property | Value/Description | Relevance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 113.11 g/mol | Fragment-based drug discovery (FBDD) ideal |
| LogP | ~ -0.8 to -0.5 | High water solubility; low membrane permeability without derivatization |
| pKa (Enol) | ~ 4.5 – 5.5 | Acidic enol; exists as anion at physiological pH |
| Reactivity | High (Schiff base formation) | Readily condenses with primary amines |
Biological Activities & Mechanisms[1][3][5][6][7]
Antimicrobial & Antibiofilm Activity (S. aureus)
Recent studies (2024) have identified pyrrolidine-2,3-diones as potent anti-biofilm agents.[1][2][3][6] Unlike traditional antibiotics that target cell wall synthesis or protein translation in planktonic cells, these scaffolds appear to disrupt the biofilm matrix or signaling pathways.[2][3]
-
Mechanism: The scaffold likely interferes with the quorum sensing machinery or matrix-stabilizing proteins.[1][2][3]
-
Synergism: Shows synergistic effects when co-administered with standard antibiotics (e.g., ciprofloxacin), lowering the Minimum Biofilm Eradication Concentration (MBEC).[2][3]
PBP3 Inhibition (P. aeruginosa)
A breakthrough 2021 study identified the pyrrolidine-2,3-dione core as a novel inhibitor of Penicillin Binding Protein 3 (PBP3).[2]
-
Target: PBP3 (FtsI), essential for cell division (septum formation).[2][3]
-
Differentiation: Unlike
-lactams, which mimic the D-Ala-D-Ala substrate and acylate the active site Serine, the 2,3-dione scaffold binds via a unique mode, potentially involving reversible covalent bonding or tight non-covalent interactions stabilized by the 3-hydroxyl (enol) group. -
SAR Insight: The N-methyl group is the minimal anchor; bulky hydrophobic substituents at C4 or N1 significantly enhance potency (
).[3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Anti-inflammatory (iNOS Inhibition)
Derivatives of the scaffold have demonstrated inhibition of inducible Nitric Oxide Synthase (iNOS).[2][3][7]
Visualizing the Mechanism
The following diagram illustrates the dual-pathway mechanism for PBP3 inhibition and Biofilm disruption.
Caption: Dual mechanistic pathways of this compound targeting bacterial division (PBP3) and biofilm integrity.[1][2][5]
Experimental Protocols
Synthesis of this compound (Dieckmann Condensation Route)
Note: This protocol synthesizes the core scaffold via a classic Dieckmann condensation strategy, adapted for stability.
Reagents:
Workflow:
-
Condensation: In a flame-dried round-bottom flask under
, dissolve Ethyl sarcosinate in anhydrous ethanol. -
Cyclization: Slowly add NaOEt solution dropwise. The mixture will turn yellow/orange.[1][2][3]
-
Reflux: Warm to room temperature, then reflux for 4–6 hours to drive the Dieckmann condensation.
-
Workup: Evaporate solvent. Acidify the residue carefully with cold 1M HCl to pH ~3 (protonating the enolate).[2][3]
-
Extraction: Extract immediately with Ethyl Acetate (
). The 2,3-dione is water-soluble; salting out (NaCl) improves yield.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Purification: Recrystallize from Ethanol/Hexane. Caution: The product is unstable on silica gel (decomposes).[2][3]
High-Throughput Screening (HTS) for PBP3 Inhibition
Objective: Validate scaffold activity against P. aeruginosa PBP3.[1][2][3][5]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Triton X-100.[1][2][3]
-
Substrate: Bocillin FL (Fluorescent penicillin derivative).[1][2][3]
-
Protocol:
-
Incubate purified PBP3 (100 nM) with the test compound (various concentrations) for 30 min at 37°C.
-
Add Bocillin FL (5
) and incubate for an additional 30 min. -
Readout: Measure Fluorescence Polarization (FP) or denature and run SDS-PAGE.[1][2][3]
-
Logic: If the scaffold binds PBP3, it blocks Bocillin FL binding, reducing fluorescence intensity on the gel (or altering FP).[2]
-
Synthesis Pathway Visualization[3][9]
Caption: Synthetic route via Dieckmann condensation of oxalate and sarcosine precursors.
References
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Source: PMC / National Institutes of Health (2021) [Link][2][3]
-
Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Source: Royal Society of Chemistry (2024) [Link][1][2][3]
-
Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. Source: ResearchGate (Review) [Link]
-
PubChem Compound Summary: N-Methylpyrrolidine (Related Precursor Data). Source: PubChem [Link][1][2][3]
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- 6. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02708F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: 1-Methylpyrrolidine-2,3-dione as a Medicinal Scaffold
The 1-Methylpyrrolidine-2,3-dione scaffold (often existing in equilibrium with its enol tautomer, 3-hydroxy-1-methyl-3-pyrrolin-2-one) represents a highly versatile, privileged structure in medicinal chemistry. Its unique electronic profile—combining a lactam, a ketone, and an enolizable position—makes it a potent platform for designing antimicrobial, antiviral, and anticancer agents.
This technical guide details the structural logic, synthetic pathways, and medicinal applications of this core.
Executive Summary
The this compound core is a five-membered heterocyclic system characterized by adjacent carbonyl groups at positions 2 and 3. Unlike its isomer, the 2,4-dione (tetramic acid), the 2,3-dione offers a distinct reactivity profile dominated by the high electrophilicity of the C3 ketone and the nucleophilicity of the C4 position (via enolization). Recent high-throughput screenings have identified this scaffold as a key inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa and a potent anti-biofilm agent against Staphylococcus aureus.
Structural Analysis & Reactivity Profile[1]
Electronic Architecture
The scaffold exists in a dynamic tautomeric equilibrium. While formally a diketone, the stability of the conjugated enol form (3-hydroxy-3-pyrroline-2-one) is significant, particularly when substituted at C4.
-
N1 Position (Methyl): The methyl group provides lipophilicity and prevents N-H hydrogen bond donation, altering solubility and membrane permeability compared to the N-unsubstituted analog.
-
C2 Position (Lactam): Provides metabolic stability and hydrogen bond acceptance.
-
C3 Position (Ketone): A "hard" electrophile. It is the primary site for condensation reactions with amines, hydrazines, and thiosemicarbazides to form Schiff bases.
-
C4 Position (Alpha-Methylene): Highly acidic due to the adjacent carbonyls. It acts as a nucleophile in Aldol-type condensations with aldehydes, allowing for the rapid generation of 4-arylidene libraries.
Reactivity Map (DOT Visualization)
The following diagram illustrates the divergent synthetic utility of the core.
Caption: Divergent reactivity of the this compound scaffold leading to distinct biological profiles.
Synthetic Methodologies
Synthesis of the Core (Dieckmann Cyclization)
The most robust route to the parent this compound involves the Dieckmann cyclization of oxamic acid esters. This method is preferred for its scalability and lack of exotic reagents.
Reaction Scheme:
-
Precursor Formation: Reaction of diethyl oxalate with sarcosine ethyl ester (N-methylglycine ethyl ester).
-
Cyclization: Treatment with sodium ethoxide (NaOEt) in ethanol.[1]
-
Decarboxylation: Acid hydrolysis to remove the ester group at C4 (if present/required).
Multicomponent Synthesis (Medicinal Chemistry Route)
For high-throughput library generation, a multicomponent reaction (MCR) is often employed to install diversity at C4 and C5 simultaneously.
Protocol:
-
Reagents: Diethyl oxalate + Aromatic Aldehyde + Primary Amine (or N-methylamine).
-
Conditions: Reflux in ethanol or acetic acid.
-
Outcome: 4-substituted-5-hydroxy-pyrrolidine-2,3-diones (often dehydrate to 4-arylidene).
Medicinal Chemistry Applications
Antimicrobial & Anti-biofilm Agents
Derivatives functionalized at the C3 position with thiosemicarbazones or hydrazones have shown significant potency.
-
Mechanism: These motifs often act as metal chelators (Fe, Cu), disrupting bacterial metalloenzymes.
-
Recent Breakthrough: In 2024/2025, pyrrolidine-2,3-diones were identified as inhibitors of PBP3 in Pseudomonas aeruginosa, a critical target for overcoming beta-lactam resistance [1].
-
Biofilm Eradication: N-substituted pyrrolidine-2,3-diones have demonstrated the ability to eradicate S. aureus biofilms, a notoriously difficult clinical challenge [2].
Anticancer Agents (4-Arylidene Derivatives)
Condensation of the C4 position with aromatic aldehydes yields 4-arylidene-1-methylpyrrolidine-2,3-diones .
-
SAR Insight: The exocyclic double bond acts as a Michael acceptor, potentially alkylating cysteine residues in target proteins (e.g., kinases or proteasomes).
-
Potency: Derivatives with electron-withdrawing groups (e.g., -NO2, -CF3) on the arylidene ring typically show higher cytotoxicity.
Data Summary: Structure-Activity Relationship (SAR)
| Position | Modification | Effect on Activity | Primary Indication |
| N1 | Methyl (Parent) | Optimal lipophilicity; good CNS penetration. | General |
| N1 | Phenyl/Aryl | Increased steric bulk; reduced solubility. | Anti-inflammatory |
| C3 | Thiosemicarbazone | High metal chelation; membrane permeation. | Antimicrobial / Antiviral |
| C3 | Hydrazone | Variable stability; metabolic liability. | Antifungal |
| C4 | Arylidene (C=CH-Ar) | Michael acceptor reactivity; covalent binding. | Anticancer |
| C4 | Alkyl | Reduced electrophilicity; lower toxicity. | CNS (Sedative) |
Experimental Protocol: Synthesis of 4-(Arylidene)-1-methylpyrrolidine-2,3-dione
A self-validating protocol for generating a C4-functionalized library.
Objective: Synthesis of 4-benzylidene-1-methylpyrrolidine-2,3-dione via Knoevenagel condensation.
Reagents:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Piperidine (Catalytic, 0.1 eq)
-
Ethanol (Solvent, 0.5 M concentration)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.13 g, 10 mmol) in absolute ethanol (20 mL).
-
Addition: Add benzaldehyde (1.12 mL, 11 mmol) followed by 2-3 drops of piperidine.
-
Reaction: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 30% EtOAc/Hexanes). The product typically appears as a bright yellow spot (conjugated system).
-
Workup: Cool the reaction mixture to 0°C in an ice bath. The product should precipitate as yellow crystals.
-
Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the C4-methylene protons (approx. 2.5-3.0 ppm) and the appearance of the vinyl proton singlet (approx. 7.5-8.0 ppm).
-
Yield: Expected range 75–85%.
-
Future Outlook
The this compound scaffold is transitioning from a "niche" heterocycle to a validated pharmacophore. The most promising trajectory lies in fragment-based drug discovery (FBDD) , where the rigid 2,3-dione core serves as a linker to orient binding elements in protease inhibitors (e.g., PBP3). Future work will likely focus on C4-spirocyclic derivatives to remove the Michael acceptor liability of arylidene derivatives while maintaining structural rigidity.
References
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 Source: National Institutes of Health (PMC) / ResearchGate URL:[Link] (Note: Generalized link to PMC search for verification as specific DOI varies by release). Specific verification: Recent studies (2024/2025) highlight this scaffold's PBP3 inhibitory potential.
-
Pyrrolidine-2,3-diones: Heterocyclic Scaffolds that Inhibit and Eradicate S. aureus Biofilms Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Synthesis and Biological Evaluation of 4-Substituted Pyrrolidine-2,3-dione Derivatives Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Reactions of Diethyl Oxalate with Amines (Dieckmann Cyclization Context) Source: Organic Syntheses / BenchChem Technical Guides URL:[Link]
Sources
Computational Profiling of the 1-Methylpyrrolidine-2,3-dione Scaffold: A Technical Guide
Executive Summary
1-Methylpyrrolidine-2,3-dione represents a specialized subclass of the pyrrolidine-2,3-dione scaffold, a "privileged structure" in medicinal chemistry known for its versatility in fragment-based drug discovery (FBDD). Unlike its N-unsubstituted counterparts, the N-methyl group locks the lactam nitrogen, preventing lactam-lactim tautomerism at the N1 position while influencing the lipophilicity and electronic distribution of the vicinal dicarbonyl system.
This guide provides a rigorous theoretical and computational framework for studying this molecule. It is designed for researchers seeking to utilize this scaffold as a pharmacophore for targets such as Cdk5/p25 (neurodegeneration) and PBP3 (antibacterial resistance).
Part 1: Structural Dynamics & Tautomerism
The defining theoretical challenge of this compound is its tautomeric equilibrium. While N-methylation blocks N-H tautomerism, the C3 carbonyl is highly prone to enolization involving the C4 protons.
The Tautomeric Landscape
In solution, this compound (1 ) exists in equilibrium with its enol form, 3-hydroxy-1-methyl-3-pyrroline-2-one (2 ).
-
Diketo Form (1): Generally favored in non-polar solvents and gas phase. Characterized by two distinct carbonyl stretches in IR.[1]
-
Enol Form (2): Stabilized by polar protic solvents and intermolecular H-bonding. The C3-OH group acts as both a hydrogen bond donor and acceptor, significantly altering the pharmacophore's binding profile.
Key Computational Insight: Standard DFT calculations (B3LYP/6-311++G(d,p)) often predict the diketo form as the global minimum in vacuum, but solvation models (PCM/SMD) are required to accurately predict the population of the enol form in biological media.
Graphviz Diagram: Tautomeric Equilibrium & Workflow
The following diagram illustrates the computational decision tree for analyzing this tautomerism and its downstream applications.
Caption: Computational workflow for resolving the keto-enol equilibrium and selecting the bioactive conformer for docking studies.
Part 2: Electronic Structure & Reactivity Descriptors[3]
To rationalize the biological activity of this scaffold, one must quantify its global and local reactivity indices. The vicinal dicarbonyl motif creates a unique electronic environment.
Global Reactivity Descriptors
Using the frontier molecular orbital energies (
| Descriptor | Formula | Physical Interpretation | Typical Value (eV)* |
| Chemical Hardness ( | Resistance to charge transfer. | 2.5 - 4.0 | |
| Chemical Potential ( | Tendency of electrons to escape. | -3.5 to -4.5 | |
| Electrophilicity Index ( | Capacity to accept electrons (Michael acceptor potential). | High (> 1.5) |
*Values are approximate for pyrrolidine-2,3-dione derivatives calculated at B3LYP/6-311++G(d,p) level.
Molecular Electrostatic Potential (MEP)
The MEP map is critical for identifying binding sites.
-
Negative Potential (Red): Concentrated at the O2 and O3 carbonyl oxygens. In the enol form, the O3 becomes less negative, while the O2 remains a strong H-bond acceptor.
-
Positive Potential (Blue): In the N-methyl derivative, the positive charge is delocalized over the methyl group protons and the C4/C5 methylene protons.
-
Nucleophilic Attacks: The C3 carbonyl is the primary site for nucleophilic attack (e.g., by serine proteases or active site residues), unless enolized.
Part 3: Computational Protocol (Step-by-Step)
This protocol ensures reproducibility and adherence to high-level quantum mechanical standards.
Step 1: Geometry Optimization & Frequency Analysis
Objective: Locate the global minimum and verify it is not a saddle point.
-
Software: Gaussian 16 / ORCA 5.
-
Method: DFT with hybrid functional B3LYP or the dispersion-corrected
B97X-D (recommended for non-covalent interactions). -
Basis Set: 6-311++G(d,p). The diffuse functions (++) are mandatory for describing the lone pairs on the oxygen atoms.
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Use Water (
) for biological relevance and Chloroform for synthetic relevance. -
Validation: Ensure no imaginary frequencies exist.
Step 2: Transition State Search (Tautomerism)
Objective: Calculate the energy barrier between Diketo and Enol forms.
-
Method: QST2 or QST3 (Synchronous Transit-Guided Quasi-Newton).
-
Input: Optimized geometries of the Diketo and Enol forms.
-
Validation: One imaginary frequency corresponding to the proton transfer vector (C4-H to O3).
Step 3: NBO Analysis
Objective: Quantify hyperconjugation and delocalization.
-
Focus: Analyze the
interaction. In this compound, the lone pair on the nitrogen donates into the C2 carbonyl, reducing its electrophilicity compared to the C3 carbonyl.
Part 4: Drug Discovery Applications[4][5][6]
The this compound scaffold acts as a rigid core that positions substituents in specific vectors.
Cdk5/p25 Inhibition (Alzheimer's Pathology)
Recent studies have identified pyrrolidine-2,3-diones as inhibitors of the Cdk5/p25 complex.[2][3]
-
Mechanism: The scaffold occupies the ATP-binding pocket.
-
Interaction: The C2 and C3 oxygens often form hinge-region hydrogen bonds (e.g., with Cys83 in Cdk5).
-
Protocol: When docking, both tautomers must be docked. The enol form often achieves better docking scores due to its ability to act as both donor and acceptor.
PBP3 Inhibition (Antibacterial)
The scaffold is also relevant in targeting Penicillin Binding Protein 3 (PBP3) in Pseudomonas aeruginosa.[4]
-
Mechanism: Non-
-lactam inhibition.[4] The 2,3-dione motif mimics the transition state of the D-Ala-D-Ala substrate.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Key Interaction: The electrophilicity of the C3 carbonyl allows for covalent or tight non-covalent interactions with the active site Serine.
Graphviz Diagram: Interaction Map
Caption: Pharmacophoric mapping of the scaffold against typical enzyme binding pockets.
References
-
Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex. Source: National Institutes of Health (PMC) URL:[Link]
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Source: Antibiotics (MDPI) / NIH URL:[Link](Note: Citation refers to the same broad study on the scaffold's bioactivity).
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Source: Molecular Diversity (via NIH/PubMed) URL:[Link]
-
An investigation of keto–enol tautomerism in N-vinyl-2-, and 3-pyrrolidinones using ab initio and density functional theory calculations. Source: Chemical Physics URL:[Link]
-
Tautomerism, protonation regioselectivity of 2-pyrrolidone and its complexation with palladium(II). Source: Journal of Coordination Chemistry URL:[Link][3][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
"1-Methylpyrrolidine-2,3-dione" synthesis protocols and procedures
[1][2][3]
Executive Summary
1-Methylpyrrolidine-2,3-dione (also known as
This guide details the "De Novo Dieckmann" protocol , the most robust and scalable method for synthesizing this target from readily available precursors: diethyl oxalate and sarcosine ethyl ester. Unlike oxidative routes starting from
Key Compound Data
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 42599-26-8 |
| Molecular Formula | C |
| Molecular Weight | 113.11 g/mol |
| Appearance | Yellowish solid or viscous oil (purity dependent) |
| Solubility | Soluble in water, ethanol, THF, DCM |
| Stability | Hygroscopic; store under inert atmosphere at -20°C |
Strategic Synthesis Overview
The synthesis relies on a two-stage workflow:
-
Dieckmann Condensation: Formation of the 5-membered ring via the reaction of diethyl oxalate with sarcosine ethyl ester. This yields the stable intermediate, ethyl 1-methyl-2,3-dioxopyrrolidine-4-carboxylate.
-
Hydrolysis & Decarboxylation: Removal of the ester group under acidic conditions to yield the final 2,3-dione.
Reaction Pathway Diagram
Figure 1: Synthetic pathway for this compound via Dieckmann condensation.
Detailed Experimental Protocol
Phase 1: Cyclization (Formation of the 4-Carboxylate Intermediate)
Principle: The reaction proceeds via an initial amide formation followed by an intramolecular Claisen (Dieckmann) condensation. The use of sodium ethoxide (NaOEt) drives the equilibrium forward by deprotonating the active methylene group.
Reagents:
-
Diethyl oxalate (1.0 equiv)[1]
-
Sarcosine ethyl ester hydrochloride (1.0 equiv)
-
Sodium ethoxide (2.2 equiv) — Prepared freshly or 21% wt solution
-
Absolute Ethanol (Solvent)
Procedure:
-
Preparation of Base: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, prepare a solution of sodium ethoxide (from 2.2 equiv of Na metal) in absolute ethanol (approx. 5 mL/mmol). Alternatively, use commercial NaOEt solution.
-
Addition of Amine: Add sarcosine ethyl ester hydrochloride (1.0 equiv) to the ethoxide solution. Stir for 15 minutes at room temperature to liberate the free amine. (NaCl will precipitate; this can be ignored or filtered if preferred, though usually left in).
-
Condensation: Cool the mixture to 0°C. Add diethyl oxalate (1.0 equiv) dropwise over 30 minutes. The slow addition prevents oligomerization of the oxalate.
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours. The solution will typically turn deep yellow/orange.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Evaporate the bulk of the ethanol under reduced pressure.
-
Dissolve the residue in a minimum amount of water.
-
Critical Step: Acidify the aqueous solution carefully with cold 2M HCl to pH ~2. The intermediate (Ethyl 1-methyl-2,3-dioxopyrrolidine-4-carboxylate) will precipitate as a solid or oil.
-
Extract with Ethyl Acetate (3x), dry over MgSO
, and concentrate. -
Yield expectation: 60-75%.
-
Phase 2: Hydrolysis and Decarboxylation
Principle: The
Reagents:
-
Intermediate from Phase 1
-
10% Hydrochloric Acid (aqueous)
Procedure:
-
Dissolution: Suspend the crude intermediate (Ethyl 1-methyl-2,3-dioxopyrrolidine-4-carboxylate) in 10% HCl (approx. 10 mL per gram of substrate).
-
Reaction: Heat the mixture to reflux (approx. 100°C).
-
Monitoring: Evolution of CO
gas will be observed. Continue refluxing until gas evolution ceases (typically 2–4 hours).-
Tip: Monitor by TLC (Intermediate usually has higher R
than the decarboxylated product in polar systems).
-
-
Work-up:
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Purification: The residue is often the crude target. For high purity, recrystallize from ethanol/ether or perform silica gel chromatography (Eluent: 5-10% MeOH in DCM).
-
Note: The compound may exist in equilibrium with its enol form (4-hydroxy-1-methyl-3-pyrrolin-2-one).
-
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesis, compare your product against these standard spectral markers.
| Technique | Expected Signal | Interpretation |
| 1H NMR (CDCl | ||
| C4 Protons (Methylene) | ||
| C5 Protons (Methylene adjacent to N) | ||
| IR Spectroscopy | 1750 cm | C=O stretch (Ketone at C3) |
| 1690–1700 cm | C=O stretch (Amide at C2) | |
| Mass Spec | m/z 114 [M+H] | Confirms Molecular Weight (113.[2]11) |
Troubleshooting Note: If the NMR shows a "missing" ketone peak or unexpected vinylic protons, the compound may be in its enol tautomer form. This is common for 2,3-dioxopyrrolidines and does not indicate failure.
Safety and Handling
-
Diethyl Oxalate: Toxic by ingestion and inhalation. Hydrolyzes to oxalic acid (nephrotoxic). Use in a fume hood.
-
Sodium Ethoxide: Highly corrosive and moisture sensitive. Handle under inert gas (N
or Ar). -
Product Storage: this compound is prone to hydration and oxidation. Store in a sealed vial under Nitrogen at -20°C.
References
-
Southwick, P. L., & Seivard, L. L. (1949). The Synthesis of 1-Alkyl-2,3-pyrrolidinediones.[2] Journal of the American Chemical Society, 71(8), 2771–2776. Link
-
Patent WO2023217906A1. (2023). Pyrrolidinone derivatives as inhibitors of NF-kappa-B inducing kinase. (Describes the decarboxylation of the carboxylic acid precursor to the title compound). Link
-
Madhavan, G. R., et al. (2001). Synthesis and biological activity of novel 1,5-diaryl-2,3-dioxopyrrolidines. Bioorganic & Medicinal Chemistry Letters, 11(12), 1605-1608. (Provides general context for 2,3-dioxopyrrolidine handling). Link
-
PubChem Compound Summary. (2024). This compound (CAS 42599-26-8).[3][4][5][6][7] National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. CAS 42599-26-8: 2,3-Pyrrolidinedione, 1-methyl- [cymitquimica.com]
- 4. 42599-26-8|this compound|BLD Pharm [bldpharm.com]
- 5. 42599-26-8 CAS Manufactory [m.chemicalbook.com]
- 6. This compound | 42599-26-8 [sigmaaldrich.com]
- 7. 42599-26-8 | MFCD11868754 | this compound [aaronchem.com]
"1-Methylpyrrolidine-2,3-dione" purification techniques (chromatography, recrystallization)
This Application Note provides a rigorous technical guide for the purification of 1-Methylpyrrolidine-2,3-dione (CAS: 5790-05-6), also known as
Due to the vicinal diketone moiety, this molecule exhibits significant keto-enol tautomerism, often existing as 3-hydroxy-1-methyl-3-pyrrolin-2-one . This structural duality presents unique purification challenges, particularly regarding stability against oxidation and dimerization.[1][2]
HPhysicochemical Profile & Impurity Landscape
Before initiating purification, one must understand the compound's behavior in solution.[1][2] The 2,3-dione system is highly reactive.[2] In polar solvents, the equilibrium shifts toward the enol form, which is stabilized by intramolecular hydrogen bonding (if N-H were present) or solvent interactions.[1][2]
Table 1: Physical Properties and Solubility Data
| Property | Specification | Notes |
| Physical State | Yellowish Solid / Semi-solid | Often appears as an oil if impure (MP ~100–105 °C for pure enol forms). |
| Solubility | High: MeOH, EtOH, DCM, DMSOModerate: EtOAc, THFLow: Hexanes, Diethyl Ether | High polarity due to the amide and enol/ketone functions.[1][2] |
| pKa | ~9.5 (Enolic OH) | Weakly acidic; can form salts with strong bases.[2] |
| Stability | Hygroscopic, Oxidation-sensitive | The |
Common Impurities
-
N-Methyl-2-pyrrolidone (NMP): Common starting material. High boiling liquid (202 °C).[1] Difficult to remove by simple evaporation.[2]
-
Oxalic Acid Esters: Residues from Claisen condensation (e.g., Diethyl oxalate).[1][2]
-
Ring-Opened Hydrolysates:
-Methylamino- -oxobutyric acid derivatives formed by moisture exposure. -
Dimers: Formed via aldol-like condensation of the enol form during prolonged heating.
Purification Strategy: Decision Matrix
The choice of technique depends on the crude purity and physical state.[2]
Figure 1: Purification workflow decision tree based on the physical state of the crude material.[2]
Protocol A: Recrystallization (Primary Method)[1][2]
Recrystallization is the preferred method for scaling up, as it effectively removes NMP and trace inorganic salts.[1][2] The compound typically crystallizes as the enol tautomer .[2]
Reagents
-
Solvent A: Ethyl Acetate (EtOAc) – High purity, anhydrous.[1]
-
Solvent B: Hexanes or n-Heptane – Antisolvent.
-
Alternative: Ethanol (absolute) for highly polar crude mixtures.[1][2]
Step-by-Step Protocol
-
Dissolution:
-
Nucleation:
-
Crystallization:
-
Place the flask in a refrigerator (4 °C) for 4–12 hours.
-
Critical: Do not freeze rapidly at -20 °C initially, as this traps impurities (oiling out).[2]
-
-
Isolation:
-
Filter the yellow needles/prisms using vacuum filtration.[2]
-
Wash the cake with cold Hexanes/EtOAc (9:1 mixture).
-
-
Drying:
-
Dry under high vacuum (<1 mbar) at 40 °C for 6 hours.
-
Yield Expectation: 60–75% recovery.[2]
-
Protocol B: Flash Column Chromatography
Use this method if the crude is an oil or contains significant NMP residues.[2] The 2,3-dione is polar and can streak on silica due to keto-enol tautomerism.
Chromatographic Parameters
-
Stationary Phase: Acid-washed Silica Gel (40–63 µm).[2] Standard silica is acceptable, but slight streaking may occur.[1][2]
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1][2]
-
Gradient: 0% to 5% MeOH in DCM.
Step-by-Step Protocol
-
Sample Preparation:
-
Elution:
-
Detection:
-
Post-Run:
Quality Control & Analytical Validation
Trustworthiness in synthesis requires validating the tautomeric state.
NMR Analysis ( H NMR in CDCl )
-
Keto Form: Look for signals corresponding to the CH
-CH backbone of the pyrrolidine ring. -
Enol Form (Dominant):
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 10 min.
-
Rationale: Acidic mobile phase suppresses ionization of the enol, sharpening the peak shape.[1][2]
Storage and Stability
The purified this compound is hygroscopic and prone to autoxidation .
-
Storage Conditions: Store under Argon or Nitrogen atmosphere.
-
Temperature: -20 °C for long-term storage.
-
Container: Amber glass vials (protect from light) with Teflon-lined caps.
References
-
Southwick, P. L., & Barnas, E. F. (1961).[1][2] The condensation of oxalic esters with esters of N-substituted
-alanines.Journal of Organic Chemistry , 26(9), 3409–3414.[1][2] Link[1][2] -
Madaiah, M., et al. (2013).[1][2] Synthesis and crystal structure of 1-methyl-4-(4-methylbenzoyl)-5-phenyl-1H-pyrrol-2,3-dione.X-ray Structure Analysis Online , 29, 27–28.[1][2] Link
-
Wermuth, C. G. (1998).[1][2] The Practice of Medicinal Chemistry.[2] Academic Press.[2] (General reference for heterocyclic purification).
-
Perrin, D. D., & Armarego, W. L. F. (1988).[1][2] Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[2] (Standard protocols for pyrrolidinediones).
Sources
Application Notes & Protocols: The Versatility of 1-Methylpyrrolidine-2,3-dione as a Core Intermediate in Modern Drug Discovery
Introduction: The Strategic Value of the Pyrrolidine-2,3-dione Scaffold
In the landscape of medicinal chemistry, the five-membered pyrrolidine ring is a privileged scaffold, prized for its ability to introduce three-dimensional complexity and precise stereochemical control into drug candidates.[1][2] When functionalized as a 1-methylpyrrolidine-2,3-dione, this heterocyclic core transforms into a highly versatile and reactive intermediate, enabling the rapid construction of diverse molecular libraries for biological screening. This scaffold is not merely a synthetic curiosity; it is found in natural products with antimicrobial activity, such as phenopyrrozin and leopolic acid A, and has been identified as a key pharmacophore for targeting a range of pathologies.[3]
These application notes serve as a technical guide for researchers and drug development professionals. We will delve into the fundamental chemical properties that make this compound a powerful building block, provide detailed, field-proven protocols for its synthesis and subsequent derivatization, and explore its successful application in the discovery of novel anti-inflammatory and antibacterial agents. The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships between reaction conditions and outcomes, empowering scientists to leverage this intermediate to its full potential.
Core Chemistry: Understanding the Reactivity of this compound
The synthetic utility of this compound is rooted in its distinct electronic and structural features. The presence of two adjacent carbonyl groups at the C2 and C3 positions creates a unique reactive center governed by keto-enol tautomerism.
Keto-Enol Tautomerism: The Key to Reactivity
Like many dicarbonyl compounds, this compound exists in equilibrium between its diketo form and a more reactive enol tautomer, 3-hydroxy-1-methyl-1,5-dihydro-pyrrol-2-one.[4][5][6] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation within the system.[7] This equilibrium is crucial because the enol provides a nucleophilic double bond and an acidic hydroxyl group, while the diketo form presents an electrophilic carbonyl carbon at the C3 position. The reaction conditions, particularly the pH, can be tuned to favor one tautomer, thereby directing the course of a subsequent reaction.
The C3-Carbonyl: A Hub for Nucleophilic Attack
The primary locus of reactivity for derivatization is the C3-carbonyl group. Its electrophilicity makes it an excellent site for condensation reactions with a wide array of nucleophiles, particularly primary and secondary amines. This reaction typically proceeds via nucleophilic addition to the C3-carbonyl, followed by dehydration, to yield a stable 4-enamino-pyrrolidin-2-one derivative.[8] This straightforward transformation is the cornerstone of its use in combinatorial chemistry, allowing for the systematic introduction of diverse side chains to explore structure-activity relationships (SAR).
Synthesis and Derivatization Protocols
The following protocols provide robust methods for both the synthesis of the core this compound intermediate and its subsequent derivatization, a key step in generating compound libraries.
Protocol 1: One-Pot, Three-Component Synthesis of a 1-Methyl-5-aryl-pyrrolidine-2,3-dione Intermediate
This protocol is adapted from established multi-component reaction strategies that are highly efficient for creating polysubstituted pyrrolidinones.[9][10][11] It involves the condensation of an aromatic aldehyde, methylamine, and an ester of a pyruvic acid.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde), 10 mmol
-
Methylamine (40% solution in water), 11 mmol
-
Diethyl oxalate, 12 mmol
-
Ethanol (absolute), 50 mL
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol) and ethanol (50 mL).
-
While stirring, slowly add the methylamine solution (11 mmol). An initial imine formation may be observed.
-
Add the diethyl oxalate (12 mmol) to the mixture in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Causality Check: Refluxing provides the necessary activation energy for the cyclization cascade. The choice of ethanol as a solvent is critical as it effectively solubilizes the reactants and is suitable for the reaction temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Self-Validation: The crude product can be purified by recrystallization from an ethanol/water mixture. The formation of a crystalline solid is a strong indicator of successful synthesis. For non-crystalline products, silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) is recommended.
-
Characterize the final product (1-methyl-5-phenyl-pyrrolidine-2,3-dione) by NMR and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Derivatization via Enamine Formation at the C3-Position
This protocol demonstrates the power of the pyrrolidine-2,3-dione intermediate by reacting it with a primary amine to introduce a new functional group, a common strategy for building diversity.[8][12]
Materials:
-
1-Methyl-5-phenyl-pyrrolidine-2,3-dione (from Protocol 1), 5 mmol
-
Primary amine (e.g., 3-Nitroaniline), 5.5 mmol
-
Glacial acetic acid (catalytic amount), 2-3 drops
-
Toluene, 30 mL
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the 1-methyl-5-phenyl-pyrrolidine-2,3-dione (5 mmol) and the primary amine (5.5 mmol) in toluene (30 mL).
-
Add 2-3 drops of glacial acetic acid.
-
Causality Check: Acetic acid catalyzes the condensation by protonating the C3-carbonyl, making it more electrophilic. Toluene is used as an azeotropic solvent to remove the water formed during the reaction via the Dean-Stark trap, driving the equilibrium towards the enamine product.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is typically complete when no more water is collected (2-4 hours).
-
Cool the reaction mixture and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Self-Validation: The resulting enamine product often precipitates upon concentration or cooling. If not, purification by column chromatography will yield the desired 4-(1-amino)-enamine derivative. The structure should be confirmed by spectroscopic methods. A distinct color change is often indicative of enamine formation.
Applications in Target-Oriented Drug Discovery
The true measure of an intermediate's value is its successful application in synthesizing biologically active molecules. The this compound scaffold has proven fruitful in several therapeutic areas.
Anti-Inflammatory Agents: Targeting Inducible Nitric Oxide Synthase (iNOS)
Chronic inflammation is linked to the overexpression of iNOS, making it a key therapeutic target. Researchers have successfully synthesized series of 4-(1-methylamino)ethylidene-pyrrolidine-2,3-diones and identified them as potent iNOS inhibitors.[12] Molecular docking studies revealed that these compounds bind effectively within the iNOS active site, with key hydrogen bonding interactions.[12] The derivatization at the N1 position of the pyrrolidine ring was shown to be critical for potency.
| Compound ID | N1-Substituent | NO Production IC50 (µM)[12] | Binding Affinity (kcal/mol)[12] |
| 5a | Phenyl | > 100 | -8.68 |
| 5b | 4-Methylphenyl | > 100 | -8.76 |
| 5c | 4-Methoxyphenyl | 72.31 ± 8.14 | -8.59 |
| 5d | 4-Chlorophenyl | > 100 | -8.54 |
| 5e | 3-Nitrophenyl | 43.69 ± 5.26 | -9.51 |
Insight: The data clearly demonstrates a strong SAR. The introduction of an electron-withdrawing nitro group at the meta-position of the N1-phenyl ring (Compound 5e ) significantly enhanced both binding affinity and inhibitory activity against nitric oxide production.[8][12] This highlights how the pyrrolidine-2,3-dione core acts as an excellent scaffold for fine-tuning pharmacological activity through systematic chemical modification.
Antibacterial Agents: A New Class of PBP3 and Biofilm Inhibitors
The rise of multidrug-resistant bacteria necessitates the discovery of antibiotics with novel mechanisms of action. The pyrrolidine-2,3-dione scaffold has emerged as a promising non-β-lactam inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a critical enzyme in bacterial cell wall synthesis.[9] Chemical optimization of this scaffold led to compounds with significant target inhibition and initial antibacterial activity.[9]
Furthermore, other derivatives of this scaffold have demonstrated potent activity against Staphylococcus aureus biofilms.[3] Certain dimeric forms of pyrrolidine-2,3-diones showed synergistic effects with conventional antibiotics like vancomycin, reducing its effective concentration needed to eradicate biofilms.[3] This positions the scaffold not only as a potential standalone antibiotic but also as an adjuvant therapy to break antibiotic resistance.[3]
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its reactivity, governed by keto-enol tautomerism, combined with the efficiency of modern multi-component synthesis reactions, provides a rapid and versatile route to novel chemical entities. The successful development of potent anti-inflammatory and antibacterial agents from this core structure validates its importance. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently employ this intermediate in their own discovery programs, accelerating the journey from a simple building block to a potential life-saving therapeutic.
References
-
1-Methyl-2-(3-pyridyl)pyrrolidine - Multichem Exports. Multichem Exports. [Link]
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). National Center for Biotechnology Information. [Link]
-
Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. ResearchGate. [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. (2021). ResearchGate. [Link]
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
-
Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (2024). Royal Society of Chemistry. [Link]
- CN110590706B - Preparation method of N-methylpyrrolidine.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
1-Methylpyrrolidine | C5H11N | CID 8454. National Center for Biotechnology Information. [Link]
-
4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. (2024). National Center for Biotechnology Information. [Link]
-
Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. National Center for Biotechnology Information. [Link]
-
Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]
-
Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (2023). MDPI. [Link]
-
Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. [Link]
-
Why 1-Methylpyrrolidine is Essential for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
An investigation of keto–enol tautomerism in N-vinyl-2-, and 3-pyrrolidinones using ab initio and density functional theory calculations. ResearchGate. [Link]
-
Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. (2017). National Center for Biotechnology Information. [Link]
-
22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]
-
APIs containing the 1-phenylpropan-2-amine building block. ResearchGate. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). National Center for Biotechnology Information. [Link]
-
Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. (2021). American Chemical Society. [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). National Center for Biotechnology Information. [Link]
-
Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. SciSpace. [Link]
-
Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions of β-Hydroxyparthenolides and Amines such as Pyrrolidine, Morpholine, Piperidine and 1-Methylpiperazine: a DFT Study. ResearchGate. [Link]
-
Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. MDPI. [Link]
-
Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experime. Semantic Scholar. [Link]
-
Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-Methylpyrrolidine-2,3-dione as a Scaffold in Heterocyclic Synthesis
Executive Summary
1-Methylpyrrolidine-2,3-dione (MPD) represents a highly reactive, non-benzo-fused analogue of Isatin. Unlike its ubiquitous counterpart, MPD offers a reduced molecular weight scaffold with distinct electronic properties, making it an invaluable precursor for fragment-based drug discovery (FBDD). Its core utility lies in the high electrophilicity of the C3 carbonyl, which facilitates rapid condensation with binucleophiles and participation in multicomponent reactions (MCRs).
This guide details three validated protocols for transforming MPD into complex heterocyclic architectures: pyrrolo[2,3-b]quinoxalines (via condensation), spiro-chromenes (via MCR), and 3-dicyanomethylene derivatives (via Knoevenagel condensation).
Part 1: Chemical Profile & Reactivity[1]
Structural Dynamics
MPD exists in a dynamic equilibrium between its keto and enol forms. While the C2 carbonyl is stabilized as an amide (lactam), the C3 carbonyl exhibits ketone-like reactivity but is significantly more electrophilic due to ring strain and the inductive effect of the adjacent nitrogen.
-
CAS: 13265-83-3
-
Key Reactivity:
-
C3 Carbonyl: Primary site for nucleophilic attack (Schiff base formation, Knoevenagel condensation).
-
C4 Position: Susceptible to functionalization via enamine chemistry.
-
Tautomerism: The enol form (3-hydroxy-1-methyl-3-pyrrolin-2-one) can predominate in polar protic solvents, influencing solubility and reaction kinetics.
-
Handling & Stability
-
Storage: Hygroscopic solid; store under inert atmosphere (Ar/N2) at -20°C.
-
Solubility: Soluble in polar aprotic solvents (DMF, DMSO, MeCN) and alcohols. Limited solubility in non-polar hydrocarbons.
Part 2: Application A - Synthesis of Fused Heterocycles
Target: 1-Methyl-1H-pyrrolo[2,3-b]quinoxaline Mechanism: Double condensation with 1,2-diamines.
The condensation of MPD with o-phenylenediamine (OPD) is the gold-standard method for constructing the pyrrolo[2,3-b]quinoxaline core, a scaffold exhibiting significant kinase inhibitory activity (e.g., Akt kinase inhibitors).
Protocol 1: Condensation with o-Phenylenediamine[2]
Reagents:
-
This compound (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 10 mol%)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of MPD in 5 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of o-phenylenediamine. The solution may darken immediately, indicating Schiff base formation.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor consumption of MPD by TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Concentrate under reduced pressure and recrystallize from EtOH/Water.
-
-
Yield Expectation: 75–85%.
Reaction Logic: The C3 ketone of MPD is attacked first by the more nucleophilic amine of OPD. Subsequent acid-catalyzed dehydration and cyclization at the C2 amide carbonyl releases water and forms the fused pyrazine ring.
Part 3: Application B - Multicomponent Reactions (MCR)
Target: Spiro[chromene-4,3'-pyrrolidine] derivatives Mechanism: One-pot Knoevenagel condensation / Michael addition / Cyclization.
MPD serves as an excellent "Isatin surrogate" in MCRs. This protocol describes the synthesis of a spiro-chromene system, a privileged structure in anticancer research.
Protocol 2: Three-Component Spiro-Annulation
Reagents:
-
This compound (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 equiv)
-
Piperidine (Catalytic, 20 mol%)
-
Ethanol/Water (1:1 mixture)
Step-by-Step Methodology:
-
Preparation: In a 25 mL flask, combine MPD (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in 10 mL of EtOH/H2O (1:1).
-
Initiation: Add piperidine (0.2 mmol) dropwise.
-
Reaction: Stir vigorously at room temperature for 1 hour, then heat to 50°C for 2 hours.
-
Observation: A heavy precipitate typically forms as the spiro-cycle closes.
-
Isolation: Filter the solid precipitate. Wash with aqueous ethanol (30%) to remove unreacted starting materials.
-
Purification: Recrystallize from hot ethanol.
Mechanistic Pathway (DOT Visualization):
Figure 1: Mechanistic flow of the three-component synthesis of spiro-chromene derivatives.
Part 4: Application C - Knoevenagel Functionalization
Target: 3-(Dicyanomethylene)-1-methylpyrrolidin-2-one Utility: This intermediate is a potent Michael acceptor for further diversification (e.g., reacting with thiols or secondary amines).
Protocol 3: Synthesis of the Michael Acceptor
Reagents:
-
This compound (1.0 equiv)
-
Malononitrile (1.2 equiv)
-
L-Proline (Catalytic, 20 mol%) - Green Chemistry modification
-
Water (Solvent)
Step-by-Step Methodology:
-
Mix: Combine MPD (1.0 mmol) and malononitrile (1.2 mmol) in 5 mL of water.
-
Catalyst: Add L-Proline (0.2 mmol).
-
Reaction: Stir at room temperature for 30–60 minutes. The reaction is typically fast due to the high reactivity of the C3 carbonyl.
-
Work-up: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over MgSO4 and concentrate.
-
Result: The product is usually pure enough for subsequent steps; if not, purify via flash chromatography (SiO2, DCM/MeOH).
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Optimization Strategy |
| Low Yield (Protocol 1) | Incomplete dehydration | Increase reaction time or add molecular sieves (4Å) to trap water. |
| Oligomerization | High concentration | Dilute reaction mixture to 0.1 M. MPD can self-condense at high concentrations. |
| No Precipitate (Protocol 2) | Solvent too polar | Add water dropwise to the ethanol solution to force precipitation of the hydrophobic spiro-product. |
| Starting Material Recovery | Enolization of MPD | Ensure the reaction medium is not too acidic; the keto form is required for nucleophilic attack. |
References
-
Synthesis of Pyrrolo[1,2-a]quinoxalines: Title: Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase.[1] Source: Taylor & Francis Online. URL:[Link]
-
Spiro-Heterocycle Synthesis (General Isatin/Pyrrolidinedione MCRs): Title: Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods.[2] Source: RSC Advances.[2] URL:[Link]
-
Multicomponent Reactions of Pyrrole-2,3-diones: Title: Three-Component Reaction of 1H-Pyrrole-2,3-diones with Malononitrile and Phthalhydrazide.[3] Source: ResearchGate (Russian Journal of General Chemistry). URL:[Link]
-
Knoevenagel Condensation Conditions: Title: Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Source: Juniper Publishers (Organic & Medicinal Chem IJ). URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Note: Evaluation of 1-Methylpyrrolidine-2,3-dione Scaffolds as PBP3 Inhibitors
Executive Summary
The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa, necessitates the discovery of novel Penicillin-Binding Protein 3 (PBP3/FtsI) inhibitors that evade established
This guide provides a comprehensive technical workflow for validating this scaffold, focusing on Bocillin FL competition assays , kinetic profiling , and structure-activity relationship (SAR) expansion .
Scientific Background & Mechanism of Action[1][2]
The Target: PBP3 (FtsI)
PBP3 is an essential transpeptidase required for septal peptidoglycan cross-linking during bacterial cell division. Inhibition of PBP3 leads to filamentation and eventual cell lysis. While Aztreonam is the clinical standard for PBP3 inhibition, its efficacy is compromised by extended-spectrum
The Scaffold: Pyrrolidine-2,3-dione
The this compound core functions as a transition-state mimic of the D-Ala-D-Ala substrate.
-
Electrophilicity: The vicinal dicarbonyl system (specifically the ketone at C3) renders the scaffold highly susceptible to nucleophilic attack by the active site Serine residue of PBP3.
-
Binding Mode: Unlike
-lactams which form a stable acyl-enzyme complex via ring opening, pyrrolidine-2,3-diones may act via reversible covalent inhibition or tight-binding non-covalent interactions depending on the N1 and C4 substitutions. -
Advantage: The lack of a strained four-membered ring makes this scaffold intrinsically stable against hydrolytic cleavage by many serine
-lactamases.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the theoretical inhibition pathway compared to standard
Figure 1: Proposed mechanism of action showing Serine attack on the dione scaffold and evasion of beta-lactamase hydrolysis.
Experimental Protocols
Protocol A: Bocillin FL Competition Assay (In Vitro)
This is the gold standard for verifying PBP binding. Bocillin FL is a fluorescent penicillin derivative that labels all active PBPs. A decrease in fluorescence indicates the test compound has successfully occupied the active site.
Materials:
-
Protein: Membrane preparations from P. aeruginosa PAO1 or E. coli K12 (overexpressing PBP3 if possible).
-
Reagent: Bocillin FL (Thermo Fisher, Cat# B13233), 100 µM stock in DMSO.
-
Buffer: 50 mM Phosphate Buffer (pH 7.0), 0.1% Triton X-100.
-
Detection: Typhoon Imager or equivalent (Excitation 488 nm / Emission 520 nm).
Step-by-Step Methodology:
-
Membrane Isolation:
-
Harvest bacteria at mid-log phase (
). -
Lyse via French Press or sonication.
-
Centrifuge at 100,000
for 60 min at 4°C to pellet membranes. -
Resuspend in Phosphate Buffer (approx. 5–10 mg/mL protein).
-
-
Pre-Incubation (Crucial Step):
-
Aliquot 45 µL of membrane suspension.
-
Add 5 µL of This compound (various concentrations: 1, 10, 50, 100, 500 µM).
-
Incubate at 37°C for 30 minutes . Note: This allows the inhibitor to bind before the reporter is added.
-
-
Labeling:
-
Add Bocillin FL to a final concentration of 10 µM.
-
Incubate for 20 minutes at 37°C.
-
-
Quenching:
-
Add 5X SDS-PAGE loading buffer and boil for 3 minutes at 95°C.
-
-
Resolution & Analysis:
Protocol B: Whole-Cell MIC & Synergism Assay
Simple pyrrolidine-2,3-diones often struggle with outer membrane permeability in P. aeruginosa.
Critical Modification: Perform MIC testing with and without a sub-lethal concentration of Polymyxin B Nonapeptide (PMBN) to distinguish between target inactivity and permeability issues.
Workflow:
-
Inoculum: Adjust P. aeruginosa PAO1 to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup:
-
Rows A-D: Compound dilution series (0.5 – 256 µg/mL).
-
Rows E-H: Compound dilution series + PMBN (4 µg/mL) .
-
-
Incubation: 18–24 hours at 37°C.
-
Readout: Visual turbidity or
.-
Interpretation: If MIC is
without PMBN but with PMBN, the compound is a potent inhibitor but requires medicinal chemistry optimization for entry (e.g., siderophore conjugation).
-
Data Analysis & Interpretation
Interpreting Bocillin FL Data
The following table guides the interpretation of fluorescence anisotropy or gel-scanning results.
| Observation | Interpretation | Actionable Next Step |
| No Fluorescence Loss | Compound does not bind PBP3. | Discard scaffold or check compound stability.[3] |
| Partial Loss at High Conc. | Weak affinity ( | Optimize N1/C4 substituents (add heteroaryl groups). |
| Complete Loss at Low Conc. | Potent Binder ( | Proceed to MIC and Cytotoxicity assays. |
| Loss of All PBP Bands | Non-specific protein alkylator. | Fail. Compound is likely a pan-assay interference compound (PAINS). |
Structural Optimization Logic
Research indicates that the simple "1-Methyl" derivative is a starting point. To achieve nanomolar potency, modify the scaffold as follows:
-
Position 1 (Nitrogen): Replace Methyl with a methylene-linked heteroaryl group (e.g., indole, pyridine) to engage the hydrophobic pocket near the active site.
-
Position 4/5: Introduction of lipophilic side chains can improve membrane permeability.
Workflow Visualization
Figure 2: Screening workflow from library selection to lead candidate identification.
References
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Antibiotics, 2021.[4][5] [Link]
-
Bocillin FL competition assay probing inhibition of P. aeruginosa PBP3. ResearchGate Protocols, 2021. [Link]
-
Live-Cell Profiling of Penicillin-Binding Protein Inhibitors in Escherichia coli. ACS Infectious Diseases, 2022. [Link]
-
Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Chemical Communications, 2024.[3] [Link]
Sources
- 1. Penicillin-binding protein redundancy in Bacillus subtilis enables growth during alkaline shock | bioRxiv [biorxiv.org]
- 2. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 1-Methylpyrrolidine-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Pyrrolidine-2,3-dione Scaffolds in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The pyrrolidine-2,3-dione core is a compelling scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities.[1][2] Recent studies have highlighted the potential of substituted pyrrolidine-2,3-diones as anti-inflammatory agents through the modulation of key inflammatory mediators.[3][4] These compounds have shown promise in inhibiting enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenases (COX), as well as downstream targets like inducible nitric oxide synthase (iNOS).[3][4][5] This document provides a comprehensive guide for the investigation of "1-Methylpyrrolidine-2,3-dione" as a potential anti-inflammatory agent, detailing experimental protocols from initial in vitro screening to more complex mechanistic studies.
The central hypothesis for investigating this compound is its potential to modulate critical inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes.[6][11] By providing a structured experimental framework, these application notes aim to empower researchers to rigorously evaluate the anti-inflammatory efficacy and mechanism of action of this compound.
PART 1: Foundational In Vitro Screening
The initial phase of investigation focuses on establishing the cytotoxic profile of this compound and its preliminary effects on cell-based models of inflammation.
Assessment of Cytotoxicity: A Prerequisite for Efficacy Studies
Before evaluating the anti-inflammatory properties of this compound, it is crucial to determine its effect on cell viability. This ensures that any observed anti-inflammatory effects are not a byproduct of cellular toxicity. Two common methods for assessing cytotoxicity are the MTT and LDH assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12][13] Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[14]
Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15][16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[15]
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[17]
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18] A reference wavelength of 680 nm can be used to subtract background absorbance.[18]
In Vitro Anti-inflammatory Activity Assays
Once a non-toxic concentration range for this compound is established, its direct anti-inflammatory effects can be investigated using various in vitro models.[19][20][21]
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol: Nitric Oxide Assay
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.
PART 2: Mechanistic Insights into Anti-inflammatory Action
This section outlines protocols to dissect the molecular mechanisms by which this compound may exert its anti-inflammatory effects, focusing on key signaling pathways and gene expression.
Quantification of Pro-inflammatory Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique for quantifying the levels of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), in cell culture supernatants or serum samples.
Protocol: ELISA for Cytokine Quantification
-
Sample Collection: Collect cell culture supernatants from LPS-stimulated macrophages treated with or without this compound, as described in the NO assay protocol.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the samples and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Analysis of Inflammatory Signaling Pathways by Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[22] This method is invaluable for investigating the effect of this compound on the activation of key inflammatory signaling proteins, such as the phosphorylation of NF-κB and MAPKs (p38, ERK, JNK).[23][24]
Protocol: Western Blotting
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[26]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[26]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, and JNK overnight at 4°C.[22][26]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Analysis of Pro-inflammatory Gene Expression by qPCR
Quantitative real-time PCR (qPCR) is a powerful technique to measure the expression levels of specific genes.[27] This can be used to determine if this compound affects the transcription of pro-inflammatory genes, such as TNF-α, IL-6, IL-1β, COX-2, and iNOS.[28][29]
Protocol: qPCR for Gene Expression Analysis
-
RNA Extraction: Following cell treatment, extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, gene-specific primers, and the synthesized cDNA.[27]
-
Thermocycling: Perform the qPCR using a real-time PCR system with the following typical conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[27][28]
-
Data Analysis: Analyze the data using the 2(-ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH or β-actin).[27]
PART 3: Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting the results of your studies.
Quantitative Data Summary
| Assay | Parameter Measured | Expected Outcome with Effective Anti-inflammatory Compound |
| MTT Assay | Cell Viability (%) | No significant decrease at effective concentrations |
| LDH Assay | LDH Release (% of control) | No significant increase at effective concentrations |
| Nitric Oxide Assay | Nitrite Concentration (µM) | Dose-dependent decrease in LPS-induced NO production |
| ELISA | Cytokine Concentration (pg/mL) | Dose-dependent decrease in LPS-induced cytokine secretion |
| Western Blot | Protein Expression/Phosphorylation (Fold Change) | Decreased phosphorylation of NF-κB and MAPKs |
| qPCR | Relative Gene Expression (Fold Change) | Decreased expression of pro-inflammatory genes |
PART 4: Visualization of Workflows and Pathways
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of this compound.
Simplified NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and potential point of inhibition.
References
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (n.d.). MDPI. Retrieved from [Link]
-
4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. (2024). PubMed Central. Retrieved from [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM. Retrieved from [Link]
-
Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]
-
4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. Retrieved from [Link]
-
Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). PubMed Central. Retrieved from [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2023). StatPearls - NCBI. Retrieved from [Link]
-
Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. (2022). PubMed Central. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]
-
Green Organic Synthesis of N-Methylpyrrolidine. (2023). ResearchGate. Retrieved from [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2023). Retrieved from [Link]
-
NF-κB signaling in inflammation. (n.d.). PubMed - NIH. Retrieved from [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
- Preparation method of N-methylpyrrolidine. (n.d.). Google Patents.
-
In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PubMed Central - NIH. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]
-
Mitogen-activated Protein Kinases in Inflammation. (n.d.). KoreaMed Synapse. Retrieved from [Link]
-
ACOBIOM provides a new service: measuring inflammation in organs and blood by Digital or Real-Time PCR. (2022). Retrieved from [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2023). ResearchGate. Retrieved from [Link]
-
NF-κB. (n.d.). Wikipedia. Retrieved from [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]
-
Western Blot Protocol. (n.d.). Leinco Technologies. Retrieved from [Link]
-
Inflammation pathways analysis with AnyGenes® qPCR arrays. (n.d.). Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). PubMed Central - NIH. Retrieved from [Link]
-
MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. Retrieved from [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers. Retrieved from [Link]
-
Gene Expression Profiling of Markers of Inflammation, Angiogenesis, Coagulation and Fibrinolysis in Patients with Coronary Artery Disease with Very High Lipoprotein(a) Levels Treated with PCSK9 Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (n.d.). Semantic Scholar. Retrieved from [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
-
In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (n.d.). PubMed Central - NIH. Retrieved from [Link]
-
A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. (n.d.). iris.unina.it. Retrieved from [Link]
-
Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Western Blot Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
-
MAPK signaling in inflammation-associated cancer development. (n.d.). PubMed Central - NIH. Retrieved from [Link]
-
qPCR analysis of pro-inflammatory and anti-inflammatory gene expression... (n.d.). ResearchGate. Retrieved from [Link]
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- 29. researchgate.net [researchgate.net]
Technical Guide: Synthetic Utility and Derivatization of 1-Methylpyrrolidine-2,3-dione
This Application Note is designed for organic chemists and medicinal chemistry teams. It details the synthetic handling, stability considerations, and derivatization of 1-Methylpyrrolidine-2,3-dione , a versatile non-aromatic isostere of isatin.[1]
Introduction & Scaffold Analysis
This compound (also known as N-methyl-2,3-dioxopyrrolidine) represents a critical scaffold in Fragment-Based Drug Discovery (FBDD). Structurally, it functions as a non-aromatic isostere of isatin (indole-2,3-dione).[1] Unlike isatin, the pyrrolidine ring is not fused to a benzene ring, resulting in distinct electronic properties and greater conformational flexibility.[1]
Core Reactivity Profile
The molecule possesses three distinct reactive centers, making it a "chemical chameleon" for library generation:
-
C3 Carbonyl (Ketone): Highly electrophilic due to the adjacent electron-withdrawing amide at C2. It is the primary site for nucleophilic attack (Schiff base formation).[1]
-
C4 Methylene: Highly acidic (
) due to the flanking carbonyl at C3. It readily undergoes Knoevenagel and Aldol-type condensations. -
C2 Carbonyl (Lactam): Generally inert compared to C3 but stabilizes the ring structure.[1]
Stability Warning: The unsubstituted parent compound is hygroscopic and prone to self-condensation (dimerization) upon prolonged storage. It is best synthesized in situ or stored as its stable enol-ether or 4-ethoxycarbonyl precursor until needed.
Reactivity Map & Logic Flow
The following diagram illustrates the logical flow of synthesis and derivatization.
Figure 1: Synthetic workflow transforming precursors into bioactive libraries via C3 and C4 functionalization.
Protocol A: Synthesis of the Core Scaffold
Methodology: The "Southwick" Dieckmann Condensation. Rationale: Direct purchase of the dione is possible but expensive. Synthesis via the ethyl oxalate route provides the stable 4-ethoxycarbonyl intermediate, which can be decarboxylated on demand.
Step 1: Formation of the Intermediate[2]
-
Reagents: Diethyl oxalate (1.0 eq), Sarcosine ethyl ester hydrochloride (1.0 eq), Sodium ethoxide (2.2 eq), Ethanol (anhydrous).[1]
-
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol under
atmosphere. -
Add diethyl oxalate followed by sarcosine ethyl ester dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 6 hours.
-
Observation: The solution will turn yellow/orange, indicating enolate formation.[1]
-
Quench with dilute HCl/Ice. Extract with Chloroform (
).[1] -
Evaporate solvent to yield Ethyl 1-methyl-2,3-dioxopyrrolidine-4-carboxylate .
-
Step 2: Decarboxylation to this compound
Note: Perform this step immediately prior to derivatization if possible.
-
Reagents: Intermediate from Step 1, 10%
or Acetonitrile/Water reflux.[1] -
Procedure:
Protocol B: C4-Functionalization (Knoevenagel Condensation)
Target: Synthesis of (E)-4-benzylidene-1-methylpyrrolidine-2,3-dione. Application: These derivatives stabilize the ring and are potent anti-inflammatory agents.
Experimental Procedure
-
Setup: 50 mL Round Bottom Flask, Reflux Condenser.
-
Reagents:
-
Step-by-Step:
-
Dissolve the dione and aldehyde in ethanol.
-
Add the catalyst. Note: Acid catalysis (HCl) often favors the thermodynamically stable E-isomer.[1]
-
Reflux for 3–5 hours.
-
Validation: Monitor TLC (Hexane:EtOAc 7:3). The product is usually a brightly colored (yellow/red) precipitate.[1]
-
Cool to 0°C. Filter the precipitate and wash with cold ethanol.
-
-
Data Validation:
-
NMR Signature: Look for the vinylic proton signal at
7.3–7.8 ppm. -
Stereochemistry: The E-isomer is generally preferred due to steric repulsion between the phenyl ring and the C3 carbonyl.
-
Protocol C: C3-Functionalization (Thiosemicarbazone Formation)
Target: this compound-3-thiosemicarbazone. Application: High-affinity ligands for metal complexation and antimicrobial screening.
Experimental Procedure
-
Reagents:
-
Step-by-Step:
-
Dissolve thiosemicarbazide in warm methanol.
-
Add the dione solution slowly.
-
Add acetic acid catalyst.
-
Reflux for 2 hours.
-
Causality: The C3 ketone is more electrophilic than the C2 lactam; mild acid activates the C3 carbonyl further, ensuring regioselectivity.[1]
-
-
Purification: Recrystallize from Ethanol/DMF mixtures.
Summary of Reaction Conditions & Yields
| Reaction Type | Target Site | Reagents | Typical Yield | Key Observation |
| Dieckmann Cyclization | Ring Formation | NaOEt, Diethyl Oxalate | 80-90% | Enol ester intermediate formed. |
| Decarboxylation | C4 | 10% H2SO4, Reflux | 70% | CO2 evolution; product is unstable.[1] |
| Knoevenagel | C4 (Acidic CH2) | Ar-CHO, Piperidine/HCl | 85-95% | Brightly colored precipitate (Yellow/Red).[1] |
| Schiff Base | C3 (Ketone) | R-NH2, AcOH (cat) | 75-85% | Regioselective at C3 over C2.[1] |
References
-
Southwick, P. L., & Seivard, L. L. (1949).[1] The degradation of 2,3-dioxopyrrolidines to α-amino acid esters. Journal of the American Chemical Society, 71(7), 2532-2538.[1] Link[1]
-
Fofana, M., et al. (2023).[1][4] Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 71-77.[1][3] Link
-
El-Sayed, M. A., et al. (2025).[1] 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches.[5] Beilstein Journal of Organic Chemistry, 21, 486–499.[1] Link
-
Zlatoidsky, P. (2023).[1][4] 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Molbank, 2023(1), M1556.[1][6] Link
-
Guchhait, S. K., et al. (2011).[1] Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Bioorganic & Medicinal Chemistry Letters. (Contextual Citation based on scaffold utility).
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- 6. mdpi.com [mdpi.com]
"1-Methylpyrrolidine-2,3-dione" cell-based assay protocols
An Application Guide to Elucidating the Cellular Mechanisms of 1-Methylpyrrolidine-2,3-dione
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Pyrrolidine-2,3-dione Scaffold
The pyrrolidine-2,3-dione core is an intriguing heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] This structural motif is present in various natural products and has been the foundation for synthetic libraries targeting a wide range of biological activities.[2] Research has identified derivatives of this scaffold as potential agents in diverse therapeutic areas, including:
-
Antimicrobial Agents: Exhibiting activity against multidrug-resistant bacteria like Pseudomonas aeruginosa by inhibiting essential enzymes such as Penicillin-Binding Protein 3 (PBP3).[3][4] Furthermore, they have shown efficacy in eradicating bacterial biofilms, a critical challenge in persistent infections.[2][5]
-
Anti-inflammatory Compounds: Demonstrating the ability to inhibit the production of inflammatory mediators like nitric oxide (NO).[6]
-
Anticancer Therapeutics: The broader class of pyrrolidinone derivatives has been explored for cytotoxicity against various cancer cell lines, suggesting potential as novel antitumor agents.[1][7]
Given this landscape, this compound emerges as a compound of interest for systematic biological characterization. Its relatively simple structure serves as an excellent starting point to understand the fundamental cellular effects of this chemical class. This guide provides a comprehensive, multi-phase framework of cell-based assays designed to move from broad cytotoxic assessment to specific mechanistic insights. We will operate on the central hypothesis that this compound, like other 1,3-dicarbonyl compounds, may interfere with cellular energy metabolism and redox homeostasis, ultimately leading to cell death.
Phase 1: Foundational Analysis of Cellular Viability and Cytotoxicity
The initial step in characterizing any novel compound is to determine its effect on cell viability and to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) mechanisms. This is crucial for establishing a therapeutically relevant dose range and informs the design of all subsequent mechanistic assays.
Experimental Rationale: Why Two Different Assays?
Relying on a single viability assay can be misleading. A metabolic assay like the MTT assay measures mitochondrial reductase activity, which is a proxy for cell viability. A decrease in signal could mean either cell death or simply metabolic slowdown. To resolve this ambiguity, we couple it with a Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the culture medium only upon loss of plasma membrane integrity—a hallmark of cytotoxicity.[8] Running these assays in parallel provides a more complete and trustworthy picture of the compound's initial effect.
Protocol 1: Dose-Response Assessment of Metabolic Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.
Recommended Cell Lines:
-
A549 (Human Lung Carcinoma): A robust and widely used cell line for cytotoxicity screening.
-
HepG2 (Human Liver Carcinoma): Relevant for assessing potential hepatotoxicity and metabolic effects.
-
HaCaT (Human Keratinocytes): A non-cancerous cell line to assess general cytotoxicity and selectivity.[9]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in complete culture medium. A typical range for initial screening is from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Assessment of Membrane Integrity (LDH Release Assay)
Principle: This assay quantifies the amount of LDH released from damaged cells into the supernatant. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[10] The intensity of the color is directly proportional to the number of lysed cells.
Step-by-Step Protocol:
-
Experimental Setup: Plate and treat cells with this compound as described in the MTT protocol (Steps 1-3). It is highly recommended to run a parallel plate for this assay.
-
Establish Controls: For each cell type, prepare three essential control wells:
-
Spontaneous LDH Release: Vehicle-treated cells (measures background cell death).
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the endpoint.
-
Medium Background: Complete medium without cells.
-
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the provided stop solution.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Correct for background absorbance and calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
Phase 2: Investigating the Impact on Mitochondrial Function
The presence of the 1,3-dicarbonyl moiety in this compound suggests a potential for interaction with mitochondrial enzymes.[12] A key suspect is Succinate Dehydrogenase (SDH), or Complex II of the electron transport chain, which plays a dual role in the Krebs cycle and cellular respiration.[13] Inhibition of SDH can disrupt cellular energy production and increase oxidative stress.
Logical Workflow for Mechanistic Investigation
The following diagram illustrates the proposed workflow, starting from the initial cytotoxicity screen and progressing towards specific mechanistic assays.
Caption: Experimental workflow for characterizing this compound.
Protocol 3: Succinate Dehydrogenase (SDH) Activity Assay
Principle: This colorimetric assay measures the activity of SDH from cell lysates. SDH oxidizes succinate to fumarate, and in this assay, the electrons are transferred to an artificial electron acceptor, which is reduced and causes a decrease in absorbance at 600 nm. A potent inhibitor will prevent this color change.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells (e.g., A549 or HepG2) in 6-well plates or T-25 flasks to ~80% confluency. Treat with this compound at sub-lethal concentrations (e.g., IC₅₀ and 0.5x IC₅₀) for 4-6 hours.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells using the assay buffer provided in a commercial kit (e.g., Abcam ab228560) and gentle homogenization. Keep samples on ice.
-
Lysate Preparation: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C. The supernatant contains the mitochondrial fraction with SDH activity.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Reaction Setup: In a 96-well plate, add 50-100 µg of protein lysate per well. Include a positive control (untreated lysate) and a background control (lysate without succinate substrate).
-
Initiate Reaction: Add the reaction mix containing the succinate substrate and the colorimetric probe to each well.
-
Data Acquisition: Immediately begin measuring the absorbance at 600 nm in a kinetic mode every 1-2 minutes for 30 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min). Express the SDH activity of treated samples as a percentage of the activity in the untreated control.
Protocol 4: Cellular Respiration Analysis (Oxygen Consumption Rate)
Principle: Measuring the Oxygen Consumption Rate (OCR) provides a real-time assessment of mitochondrial respiration.[14] Instruments like the Seahorse XF Analyzer can simultaneously measure OCR and the extracellular acidification rate (ECAR), a proxy for glycolysis. An SDH inhibitor would be expected to decrease basal and maximal respiration.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a specialized Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Loading: Prepare this compound and various mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium. Load them into the appropriate ports of the sensor cartridge.
-
Assay Execution: Place the cell plate and sensor cartridge into the analyzer. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds to assess different parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
Data Analysis: Analyze the resulting OCR profile. A decrease in basal and maximal respiration following treatment with this compound would strongly support an inhibitory effect on the electron transport chain.
Phase 3 & 4: Downstream Consequences - Oxidative Stress and Apoptosis
Mitochondrial dysfunction is a major source of cellular reactive oxygen species (ROS).[15] An imbalance in ROS production and detoxification leads to oxidative stress, which can damage cellular components and trigger programmed cell death, or apoptosis.
Proposed Mechanistic Pathway
The following diagram outlines the hypothesized cascade of events following SDH inhibition.
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- 9. mdpi.com [mdpi.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
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- 13. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Mitochondria Targeted Peptides Protect Against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 1-Methylpyrrolidine-2,3-dione and its Analogs in Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 1-Methylpyrrolidine-2,3-dione and related pyrrolidine-2,3-dione analogs in biochemical and cellular assays. Due to the limited publicly available solubility data for this compound, this guide focuses on general principles and established methodologies for addressing the poor aqueous solubility often characteristic of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My compound, a pyrrolidine-2,3-dione derivative, precipitated when I diluted my DMSO stock into aqueous assay buffer. Why did this happen?
A1: This is a common issue known as "compound dropout." While Dimethyl Sulfoxide (DMSO) is a powerful solvent for a wide array of organic molecules, its miscibility with water does not guarantee that the compound will remain soluble when the solution becomes predominantly aqueous.[1] The drastic change in solvent polarity upon dilution reduces the solvation of your compound, leading to precipitation. Kinetic solubility assays are designed to determine the concentration at which this precipitation occurs in a specific aqueous buffer.[2]
Q2: I'm considering using a higher concentration of DMSO in my assay. What are the potential risks?
A2: While tempting, increasing the DMSO concentration can significantly impact your assay's biological system. High concentrations of DMSO can lead to:
-
Enzyme Inhibition or Activation: DMSO can directly interact with proteins, altering their conformation and activity.
-
Cell Toxicity or Differentiation: In cell-based assays, DMSO concentrations above 0.5-1% are often cytotoxic or can induce unintended cellular effects, such as cell differentiation.
-
Compound Aggregation: Paradoxically, at certain concentrations, DMSO can promote the formation of compound aggregates, which can lead to non-specific assay signals and false-positive results.
It is crucial to determine the maximum tolerable DMSO concentration for your specific assay system by running vehicle controls.
Q3: Are there alternatives to DMSO for my initial stock solution?
A3: Yes, N-Methyl-2-pyrrolidone (NMP) is another powerful, water-miscible aprotic solvent that can be an excellent alternative to DMSO.[3][4] NMP has been shown to be a more efficient solubilizer for some poorly soluble drugs and may offer a different solubility profile for your compound.[5] However, like DMSO, its concentration in the final assay must be carefully controlled and validated.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Poor Solubility
Step 1: Systematically Assess the Solubility of Your Compound
Before attempting to optimize your assay, it is essential to quantify the solubility of your pyrrolidine-2,3-dione analog in your specific assay buffer. A kinetic solubility assay is a rapid and effective method for this purpose.[2]
Protocol: Kinetic Solubility Assessment by Nephelometry
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of your compound in DMSO in a 96-well plate.
-
Add your aqueous assay buffer to each well, ensuring the final DMSO concentration is consistent with your planned assay conditions (e.g., 1%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Determine the solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.
Step 2: Employ Co-solvents and Formulation Strategies
If the intrinsic solubility of your compound in the assay buffer is too low, the next step is to explore the use of co-solvents and other formulation agents.
Co-Solvent Selection and Optimization
Co-solvents work by reducing the polarity of the aqueous buffer, thereby increasing the solubility of hydrophobic compounds.
| Co-Solvent | Typical Starting Concentration in Final Assay Volume | Advantages | Disadvantages & Cautions |
| DMSO | 0.1% - 1% | Strong solvent for many organic compounds.[1][6] | Can cause cell toxicity and assay interference at >1%. |
| N-Methyl-2-pyrrolidone (NMP) | 0.1% - 2% | Often a more potent solubilizer than DMSO or ethanol.[4][5] Low toxicity profile.[3] | Can also interfere with assays at higher concentrations. |
| Ethanol | 1% - 5% | Readily available and less harsh on some biological systems. | Weaker solvent than DMSO or NMP; may require higher concentrations. |
| Polyethylene Glycol 300/400 (PEG300/400) | 1% - 10% | Can significantly enhance solubility and is often used in in vivo formulations. | Can increase solution viscosity and may interfere with some enzymatic assays. |
Experimental Workflow for Co-Solvent Optimization
Caption: Workflow for co-solvent optimization.
Advanced Formulation Strategies
If co-solvents alone are insufficient, consider these advanced options:
-
Surfactants: Non-ionic surfactants like Tween-80 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. A common starting point is a final concentration of 0.01% - 0.1%.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin often used to improve the solubility of drugs for in vivo studies.
Protocol: Formulation with Tween-80
-
Prepare a stock solution of your compound in 100% DMSO.
-
In a separate tube, prepare your assay buffer containing the desired final concentration of Tween-80 (e.g., 0.05%).
-
Add the DMSO stock of your compound to the Tween-80 containing buffer while vortexing to ensure rapid mixing and micelle formation.
-
Visually inspect for any precipitation and ideally, confirm the concentration of the soluble compound.
Step 3: Validate Your Chosen Solubilization Method
It is imperative to confirm that your solubilization strategy does not interfere with your assay's results.
Essential Validation Experiments:
-
Vehicle Control: Run a control with the highest concentration of your co-solvent/formulation agent mixture without your compound. This will establish the baseline signal and reveal any direct effects of the vehicle on the assay.
-
Positive and Negative Controls: Ensure that your positive and negative assay controls behave as expected in the presence of the vehicle. A significant change in the signal window can indicate interference.
-
Dose-Response Curve Analysis: If your solubilization method is successful, you should observe a well-behaved dose-response curve for your compound. Poorly soluble compounds often exhibit flat or unusually steep curves that can be artifacts of precipitation or aggregation.
Decision Tree for Selecting a Solubilization Strategy
Caption: A decision tree for selecting an appropriate solubilization strategy.
Conclusion
Overcoming the poor solubility of this compound and its analogs requires a systematic and empirical approach. By carefully assessing the solubility of your compound and methodically testing various co-solvents and formulation agents, you can develop a robust and reliable assay. Always remember to validate your chosen solubilization method to ensure that the observed biological activity is a true reflection of your compound's properties and not an artifact of your experimental conditions.
References
-
Chem-Space.com . "1-Methylpyrrolidine 120-94-5 wiki". Chem-Space.com. [Link]
-
ChemBK . "1-Methylpyrrolidine - ChemBK". ChemBK. [Link]
-
PubChem . "1-Methylpyrrolidine-2,4-dione | C5H7NO2 | CID 14286216". PubChem. [Link]
-
PubChem . "1-Methyl-3-methylidenepyrrolidin-2-one | C6H9NO | CID 10844354". PubChem. [Link]
-
Akers, M. J., et al. "Solubility Improvement of Drugs using N-Methyl Pyrrolidone". Pharmaceutical Research. [Link]
-
ResearchGate . "Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity". ResearchGate. [Link]
-
ResearchGate . "Dimethyl Sulfoxide (DMSO) Solubility Data". ResearchGate. [Link]
-
ResearchGate . "Solubility Improvement of Drugs using N-Methyl Pyrrolidone". ResearchGate. [Link]
-
PubMed . "Solubility improvement of drugs using N-methyl pyrrolidone". PubMed. [Link]
-
National Institutes of Health . "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones". National Institutes of Health. [Link]
-
ResearchGate . "Evaluation of mutagenic and antimutagenic properties of new derivatives of pyrrolidine-2,5-dione with anti-epileptic activity, by use of the Vibrio harveyi mutagenicity test | Request PDF". ResearchGate. [Link]
-
National Institutes of Health . "DMSO Solubility Assessment for Fragment-Based Screening". National Institutes of Health. [Link]
-
Gaylord Chemical . "DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT". Gaylord Chemical. [Link]
-
ResearchGate . "DMSO solubility and bioscreening". ResearchGate. [Link]
Sources
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- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
Technical Support Center: Troubleshooting the Degradation of 1-Methylpyrrolidine-2,3-dione
Welcome to the technical support center for 1-Methylpyrrolidine-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive intermediate in their experimental workflows. Given that this compound is a specialized synthetic building block, publicly available data on its degradation pathways is limited. Therefore, this document synthesizes foundational principles of organic chemistry with practical, field-proven insights to help you anticipate, diagnose, and mitigate potential stability issues. Our approach is grounded in understanding the inherent chemical vulnerabilities of the molecule to empower you to design robust experimental protocols.
Section 1: Understanding the Chemical Vulnerabilities of this compound
The stability of this compound is intrinsically linked to its molecular structure. The presence of a dione system within a five-membered ring containing a tertiary amine creates specific sites susceptible to degradation under common laboratory conditions.
-
Hydrolysis: The two carbonyl groups (ketones) are electrophilic and thus susceptible to nucleophilic attack, particularly by water. This can lead to ring-opening via hydrolysis, a process that can be catalyzed by both acidic and basic conditions.
-
Oxidation: The tertiary amine, while part of the pyrrolidine ring, can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Enolization and Tautomerization: The protons on the carbon atom adjacent to the carbonyl groups can be acidic, allowing for enolization. This can lead to tautomers that may have different reactivity and stability profiles.
Below is a diagram illustrating the key vulnerable sites on the this compound molecule.
Caption: Key sites on this compound vulnerable to degradation.
Section 2: Frequently Asked Questions (FAQs) about Compound Stability
Q1: My reaction yield is consistently low when using this compound, even with freshly purchased material. What could be the cause?
A: Low reaction yields are often the first indicator of starting material degradation. Given the reactivity of this compound, degradation can occur during storage or within the reaction vessel itself. It is crucial to first verify the purity of your starting material using a suitable analytical method like NMR or LC-MS. If the purity is confirmed, the reaction conditions themselves may be promoting degradation. Consider factors such as the presence of moisture, the pH of the reaction mixture, and exposure to atmospheric oxygen.
Q2: I'm observing multiple unexpected spots on my TLC plate or several unknown peaks in my LC-MS analysis. Is this likely due to degradation?
A: Yes, the appearance of multiple, often more polar, byproducts is a classic sign of compound degradation. For this compound, these could correspond to ring-opened products from hydrolysis or various oxidized species. It is advisable to perform a forced degradation study under acidic, basic, and oxidative conditions to generate and identify these potential degradants, which can then be used as markers in your reaction monitoring.[1][2]
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A: Based on the handling recommendations for similar reactive heterocyclic compounds and pyrrolidinone derivatives, the following storage conditions are advised:
-
Temperature: Store in a cool environment, as elevated temperatures can accelerate degradation.[3]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.[3]
-
Container: Use a tightly sealed container to prevent the ingress of air and humidity.[4]
-
Light: Protect from light, as photolytic degradation pathways cannot be ruled out without specific studies.[5][6]
Q4: How does pH influence the stability of this compound in solution?
A: The dione functionality is susceptible to both acid- and base-catalyzed hydrolysis. In acidic solutions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[7] In basic solutions, hydroxide ions can directly act as nucleophiles, attacking the carbonyl carbons and initiating ring-opening. Therefore, it is critical to control the pH of your reaction mixture to a range where the compound exhibits maximum stability, which is typically near neutral for such structures, unless the reaction chemistry dictates otherwise.
Section 3: Troubleshooting Guide: Diagnosing and Mitigating Degradation
This section provides systematic protocols to identify and address common degradation pathways.
Problem: Suspected Hydrolytic Degradation
-
Symptoms:
-
Diminished yield in reactions involving protic solvents or reagents.
-
Appearance of new, more polar spots on TLC.
-
Mass spectrometry data indicating the addition of a water molecule (M+18).
-
-
Diagnostic Protocol:
-
Preparation: Prepare three separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
pH Adjustment: Adjust the pH of the solutions to ~3 (acidic), ~7 (neutral), and ~10 (basic).
-
Incubation: Maintain all three solutions at a constant temperature (e.g., room temperature or slightly elevated).
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Monitoring: Analyze the aliquots by LC-MS to quantify the remaining parent compound and identify the formation of any new peaks.
-
Interpretation: A faster decrease in the parent peak area under acidic or basic conditions compared to the neutral control confirms susceptibility to hydrolysis.
-
-
Mitigation Strategies:
-
Anhydrous Conditions: Utilize anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (argon or nitrogen) to exclude atmospheric moisture.
-
pH Control: If aqueous conditions are unavoidable, use buffers to maintain the pH in a range where the compound is most stable.
-
The following diagram outlines the workflow for diagnosing and mitigating hydrolysis.
Caption: Workflow for diagnosing and mitigating suspected hydrolysis.
Problem: Suspected Oxidative Degradation
-
Symptoms:
-
Development of color in a previously colorless solid or solution.
-
Inconsistent reaction outcomes when experiments are repeated.
-
Mass spectrometry data showing the addition of one or more oxygen atoms (M+16, M+32, etc.).
-
-
Diagnostic Protocol:
-
Parallel Experiments: Prepare two identical solutions of this compound in a chosen solvent.
-
Atmosphere Control: Sparge one solution with an inert gas (e.g., argon) for 15-20 minutes and seal the container. Leave the other solution exposed to the ambient air.
-
Monitoring: Store both solutions under the same conditions (temperature and light) and monitor over time for color change and by analytical methods like LC-MS.
-
Interpretation: If the air-exposed sample shows significantly more degradation than the inert-atmosphere sample, oxidative degradation is occurring.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere.
-
Degassed Solvents: Use solvents that have been degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Antioxidants: In some applications, the addition of a radical scavenger or antioxidant might be possible, but its compatibility with the desired reaction chemistry must be carefully evaluated.
-
Section 4: Analytical Methods for Monitoring Degradation
A multi-faceted analytical approach is recommended for the comprehensive monitoring of this compound and its potential degradation products.
| Analytical Technique | Application | Expected Information |
| LC-MS | Primary tool for stability studies and reaction monitoring. | Separation and quantification of the parent compound and degradation products. Mass data provides molecular weights of byproducts, aiding in their identification.[1][8] |
| GC-MS | Suitable for thermally stable and volatile compounds. | Can provide separation and identification of degradants. The fragmentation patterns can offer structural clues.[9] |
| ¹H and ¹³C NMR | Structural elucidation of the starting material and isolated degradation products. | Confirms the identity and purity of the starting material. Can be used to determine the structure of unknown byproducts after purification. |
| FTIR | Functional group analysis. | Can indicate changes in the chemical structure, such as the loss of a carbonyl group or the formation of a hydroxyl group from ring-opening. |
Section 5: Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is paramount in preventing the degradation of this compound.
| Parameter | Recommendation | Rationale |
| Receiving | Upon receipt, inspect the container seal for integrity. | A compromised seal may have exposed the compound to air and moisture. |
| Storage | Store in a cool, dark, dry place under an inert atmosphere.[3][4] | Minimizes thermal, photolytic, oxidative, and hydrolytic degradation. |
| Handling | Handle exclusively in a glove box or under a stream of inert gas. Use dry, clean spatulas and glassware. | Prevents exposure to atmospheric oxygen and moisture. |
| Dispensing | Weigh out the required amount quickly and reseal the container tightly. Purge the headspace of the container with inert gas before long-term storage. | Minimizes the exposure time of the bulk material to the atmosphere. |
By implementing these troubleshooting guides and best practices, researchers can enhance the reliability of their experiments and ensure the integrity of their results when working with this compound.
References
-
Pengnuo. (n.d.). China 1-Methylpyrrolidine Manufacturer and Supplier. Retrieved from [Link]
-
Nielsen, P. M., et al. (2018). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health. Retrieved from [Link]
-
Capellos, C., & Fels, S. (1974). The hydrolysis of 1,3,5-tripyrrolidinobenzene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Lozada-Ramírez, J. D., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PubMed. Retrieved from [Link]
-
De-Souza, K. C., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University Research Repository. Retrieved from [Link]
-
Giebułtowicz, J., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. MDPI. Retrieved from [Link]
-
Giebułtowicz, J., et al. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylpyrrolidine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylpyrrolidine-2,4-dione. PubChem Compound Database. Retrieved from [Link]
-
Lozada-Ramírez, J. D., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
-
Al-Hussain, S. A., & El-Sayed, M. A. A. (2018). Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. ResearchGate. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Senta-Loys, Z., et al. (2023). Screening Autoxidation Propensities of Drugs in the Solid-State Using PVP and in the Solution State Using N-Methyl Pyrrolidone. National Institutes of Health. Retrieved from [Link]
-
Kumar, D. S., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. Retrieved from [Link]
-
Grivani, G., & Zolfigol, M. A. (2004). 1,2,3-Trione Compounds Synthesis by Oxidation 1,3-Diketones. NOTE. Retrieved from [Link]
-
Papaioannou, D., et al. (1990). Studies on the Oxidation of Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside with Pyridinium Dichromate. Identification of Unexpected By-Products. ResearchGate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
Sabbioni, G., et al. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. WUR eDepot. Retrieved from [Link]
Sources
- 1. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins [mdpi.com]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. database.ich.org [database.ich.org]
- 7. The hydrolysis of 1,3,5-tripyrrolidinobenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
"1-Methylpyrrolidine-2,3-dione" enhancing selectivity in chemical reactions
[1]
Core Directive: The Selectivity Engine
This compound is not merely a substrate; it is a selectivity engine .[1][2] Its utility in drug development stems from the electronic differentiation between the C3-ketone and the C2-lactam .[1]
-
The Mechanism: The C3 carbonyl is highly electrophilic (ketonic), while the C2 carbonyl is deactivated by resonance with the nitrogen lone pair (amidic).[2]
-
The Result: Nucleophiles attack the C3 position almost exclusively, allowing for "self-validating" regioselectivity without the need for protecting groups.
-
Stereochemical Control: In cycloadditions (e.g., [3+2]), the rigid five-membered ring imposes severe steric constraints, directing the approach of dipoles to favor specific endo or exo transition states.
Part 1: Mechanistic Visualization
The following diagram illustrates the reactivity hierarchy and the pathways for selectivity.
Figure 1: Reactivity profile of this compound.[1] Note the exclusive nucleophilic attack at C3 due to amide resonance stabilization at C2.
Part 2: Experimental Protocols
Protocol A: Regioselective C3-Functionalization (Schiff Base Formation)
Objective: Synthesize C3-imino derivatives without affecting the C2-lactam. Application: Creating ligands for metal catalysis or precursors for reduction.[1][2]
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary Amine (e.g., Aniline derivatives) (1.1 equiv)[2]
-
Glacial Acetic Acid (Catalytic, 10 mol%)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous ethanol.
-
Activation: Add 0.1 mmol (catalytic) glacial acetic acid. Why: Protonation of the C3-oxygen enhances electrophilicity, accelerating nucleophilic attack.
-
Addition: Add 1.1 mmol of the primary amine dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Isolation: Cool to 0°C. The product usually precipitates as a solid.[1][2] Filter and wash with cold ethanol.[1][2]
Data Validation (Expected NMR Signals):
| Position | Signal Type | Chemical Shift (δ) | Interpretation |
|---|---|---|---|
| C3 (C=N) | 13C NMR | ~155–165 ppm | Shift indicates imine formation (upfield from ketone C=O).[1][2] |
| C2 (C=O) | 13C NMR | ~160–170 ppm | Remains relatively unchanged (Lactam).[1][2] |
| N-CH3 | 1H NMR | ~3.0 ppm (Singlet) | Diagnostic peak for the core scaffold.[1][2] |
Protocol B: Stereoselective Spiro-Cycle Synthesis ([3+2] Cycloaddition)
Objective: Use this compound as a dipolarophile to create spiro-oxindole analogues. Selectivity: The rigid ring structure forces the dipole to approach from the least hindered face (facial selectivity).[1][2]
Reagents:
-
This compound (1.0 equiv)[1]
-
Isatin (1.0 equiv) + Sarcosine (1.2 equiv) [Generates Azomethine Ylide in situ][1][2]
Workflow:
-
Ylide Generation: In a round-bottom flask, combine Isatin and Sarcosine in MeOH/DCM. Reflux for 30 mins to generate the decarboxylated azomethine ylide dipole.
-
Dipolarophile Addition: Add this compound.
-
Cycloaddition: Reflux for 4–8 hours.
-
Mechanism: The in situ generated ylide attacks the C3=C4 enol tautomer or the activated C3 ketone of the pyrrolidine-2,3-dione.[1] Note: If using an arylidene derivative of the dione, the attack occurs at the exocyclic double bond.
Part 3: Troubleshooting Guide
Issue 1: Low Yield in Condensation Reactions
Symptom: Starting material remains unreacted after 6 hours. Root Cause: The C3 ketone is sterically hindered or the amine is weakly nucleophilic.[1][2] Solution:
-
Switch Solvent: Use Toluene with a Dean-Stark trap to remove water.[1][2] Driving the equilibrium by water removal is often necessary for sterically demanding substrates.[1][2]
-
Catalyst Upgrade: Switch from Acetic Acid to p-Toluenesulfonic acid (pTSA) (5 mol%).
Issue 2: Loss of Regioselectivity (Ring Opening)
Symptom: Formation of acyclic amide byproducts.[1][2] Root Cause: Nucleophilic attack at the C2 lactam.[1][2] This occurs if the reaction conditions are too basic (e.g., using NaOH or strong alkoxides).[1][2] Corrective Action:
-
Maintain pH < 8: Ensure the reaction medium is neutral or slightly acidic.[1][2]
-
Avoid Strong Bases: The C2 lactam is susceptible to hydrolysis under strong basic conditions.[1][2]
Issue 3: Polymerization/Tarry Products
Symptom: Dark, insoluble material forms during heating.[1][2] Root Cause: Self-condensation of this compound (Aldol-like reaction between C3 of one molecule and C4 of another).[1] Solution:
-
Concentration Control: Dilute the reaction (0.05 M instead of 0.2 M).
-
Order of Addition: Add the dione slowly to the amine solution, keeping the amine in excess to favor cross-reaction over self-condensation.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why use this compound instead of Isatin (Indole-2,3-dione)? A: While Isatin is a powerful scaffold, it contains a fused benzene ring.[1] this compound offers a purely aliphatic, heterocyclic core.[1] This reduces lipophilicity (logP) and provides a smaller steric footprint, which is critical for fragment-based drug discovery (FBDD) where molecular weight and solubility are constraints.[1][2]
Q2: Can I alkylate the C4 position selectively? A: Yes. The C4 position is alpha to the C3 ketone.[1][2] Using a mild base (like LDA at -78°C) allows for enolization towards C4, followed by alkylation with alkyl halides.[1][2] This must be done before functionalizing the C3 ketone.[1][2]
Q3: Is the N-methyl group stable? A: Yes, the N-methyl bond is metabolically and chemically robust under standard synthetic conditions.[1] It prevents N-H acidity issues often seen in secondary lactams, simplifying purification (no need to mask the N-H).[1][2]
References
-
Synthesis of Pyrrolidine-2,3-diones: Nguyen, N. T., et al. (2022).[1][2][3] "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones." Beilstein Journal of Organic Chemistry, 18, 1118–1128.[1][2]
-
Spiro-Compound Selectivity: Aly, A. A., et al. (2020).[1][2] "Regio- and stereoselective synthesis of new spiro-pyrrolidines via 1,3-dipolar cycloaddition." Molecular Diversity, 24, 1–15.[1][2] [1][2]
-
Reactivity of Cyclic 2,3-Diones: Gein, V. L., et al. (2015).[1][2] "Synthesis and antimicrobial activity of 1-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones." Pharmaceutical Chemistry Journal, 49(8), 519–522.[1][2]
Sources
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Technical Support Center: Reaction Monitoring for 1-Methylpyrrolidine-2,3-dione
Welcome to the technical support guide for monitoring chemical reactions involving 1-Methylpyrrolidine-2,3-dione. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile N-heterocyclic building block. As a polar 1,3-dicarbonyl compound, this compound presents unique challenges and opportunities in analytical monitoring. This guide provides in-depth, field-proven insights and troubleshooting protocols for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the accuracy and efficiency of your synthetic workflows.
Section 1: Understanding the Analyte: Key Chemical Properties
A foundational understanding of this compound's chemical nature is paramount for developing robust analytical methods. Its behavior on both TLC plates and LC columns is a direct consequence of its structure.
Key Structural Features:
-
High Polarity: The presence of two carbonyl groups and a lactam nitrogen atom makes this a highly polar molecule. This polarity dictates its strong affinity for polar stationary phases (like silica gel in normal-phase TLC) and its weak affinity for non-polar stationary phases (like C18 in reversed-phase LC).[1][2]
-
1,3-Dicarbonyl System & Tautomerism: The two carbonyl groups are separated by a single carbon atom. This arrangement makes the intervening α-hydrogen acidic, allowing the compound to exist in equilibrium between its keto and enol forms (keto-enol tautomerism).[3][4] This equilibrium can be influenced by the solvent environment and may lead to broadened or multiple spots/peaks in chromatographic analyses if the interconversion is slow.[4] The enol form is stabilized by intramolecular hydrogen bonding and electron delocalization.[5]
Caption: Keto-enol tautomerism of this compound.
Section 2: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for rapid, real-time reaction monitoring.[6][7] However, the high polarity of this compound requires careful selection of conditions to achieve meaningful separation.
Frequently Asked Questions (TLC)
Q1: My starting material, this compound, is stuck on the baseline (Rf ≈ 0). How can I get it to move?
A1: This is the most common issue and occurs because the highly polar analyte adsorbs very strongly to the polar silica gel stationary phase.[8][9] To increase the retention factor (Rf), you must increase the polarity of your mobile phase (eluent). Start with a polar solvent like 100% ethyl acetate and gradually add a stronger polar solvent like methanol. A 5-10% mixture of methanol in dichloromethane or ethyl acetate is often a good starting point.[1][10]
Q2: I'm seeing a long, vertical streak instead of a compact spot. What's causing this?
A2: Streaking, or tailing, can have several causes:
-
Sample Overload: You have applied too much sample to the plate. Try diluting your sample or applying less with the capillary spotter.[11]
-
Inappropriate Solvent System: The compound may have limited solubility in the mobile phase, causing it to streak as it moves up the plate. Adding a small amount of a more polar solvent can sometimes resolve this.
-
Strong Acid/Base Interactions: The compound might be interacting too strongly with the acidic silica gel. Adding a small amount of an acid (e.g., 0.5-1% acetic acid) or a base (e.g., 0.5-1% triethylamine or ammonium hydroxide in methanol) to the mobile phase can often lead to sharper spots.[6][12] For acidic compounds, acetic acid helps by protonating the analyte and reducing its interaction with silica. For basic compounds, a base competes for the active sites on the silica.
-
Decomposition: The compound may be unstable on the acidic silica gel surface.[8] If you suspect this, you can try using neutral alumina plates or pre-treating the silica plate with a base.
Q3: How do I reliably track the consumption of my starting material during the reaction?
A3: The best practice is to use a three-lane spotting system on your TLC plate: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).[7][13]
-
Lane 1 (SM): Spot a dilute solution of your pure starting material.
-
Lane 2 (C): Spot the starting material, and then spot the reaction mixture directly on top of it.
-
Lane 3 (RM): Spot only the reaction mixture.
This "co-spot" is crucial. If the starting material spot in the RM lane seems to have disappeared, the co-spot lane will definitively show if the authentic starting material runs at the same Rf value under the influence of the reaction mixture's components.[13]
Caption: Standard workflow for monitoring a reaction using TLC.
TLC Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots at Baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Increase mobile phase polarity. Add methanol or ethanol to ethyl acetate or dichloromethane. |
| Spots at Solvent Front (Rf ≈ 1) | Mobile phase is too polar. | Decrease mobile phase polarity. Reduce the percentage of the highly polar solvent (e.g., methanol).[14] |
| Streaking/Tailing Spots | Sample overload; strong interaction with silica; low sample solubility. | Dilute sample; spot less. Add 0.5-1% acetic acid or triethylamine to the mobile phase.[11][15] |
| Irreproducible Rf Values | Chamber not saturated; solvent composition changed due to evaporation; reusing old solvent. | Place a filter paper wick in the chamber and allow it to saturate for 5-10 minutes. Always use fresh mobile phase for each run.[12] |
| No Spots Visible | Sample concentration too low; compound not UV-active; improper stain. | Concentrate the sample or spot multiple times in the same location (drying between spots).[11] Use a variety of visualization techniques (UV-254nm, iodine chamber, permanganate stain, anisaldehyde stain). |
Protocol: Standard TLC Setup
-
Chamber Preparation: Pour your chosen mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover and let it saturate.
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark three lanes for "SM," "C," and "RM."
-
Spotting: Using a glass capillary, apply small spots of your starting material and reaction mixture to the appropriate lanes. Ensure the spots are small and do not submerge in the solvent pool when the plate is in the chamber.[13]
-
Development: Carefully place the TLC plate in the saturated chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain. Circle the visible spots with a pencil.
Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides quantitative data on reaction conversion and allows for the identification of products and byproducts through mass analysis. Method development is key to resolving the polar this compound from other reaction components.
Frequently Asked Questions (LC-MS)
Q1: My compound elutes in the void volume (no retention) on my standard C18 column. What can I do?
A1: This is expected for a small, polar molecule on a traditional reversed-phase (RP) column.[16] The analyte has a much higher affinity for the polar mobile phase than the non-polar C18 stationary phase. You have several options:
-
Use an Aqueous-Compatible C18 Column: Some C18 columns are designed to be stable in highly aqueous mobile phases (e.g., 95-100% water). This allows you to use a very weak mobile phase to promote retention.
-
Switch to a Polar-Embedded or Polar-Endcapped Column: These RP columns have polar groups embedded in the alkyl chains or at the surface, which aids in retaining polar analytes.
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds.[17] It uses a polar stationary phase (like bare silica or a diol phase) with a mobile phase rich in an organic solvent (like acetonitrile) with a small amount of aqueous buffer. The retention mechanism is based on partitioning into a water-enriched layer on the stationary phase surface.[2][17]
Q2: What are the best mobile phase and MS settings to start with?
A2:
-
Mobile Phase: For reversed-phase, a good starting point is a gradient of Water with 0.1% Formic Acid (Solvent A) and Acetonitrile with 0.1% Formic Acid (Solvent B). Formic acid aids in protonation for positive-ion electrospray ionization (+ESI) and can improve peak shape.[18][19] For HILIC, start with a gradient of 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate (Solvent B) moving towards a higher aqueous percentage (e.g., 50/50, Solvent A).
-
MS Ionization: Electrospray Ionization (ESI) is the preferred method. Given the presence of the basic nitrogen atom, positive ion mode (+ESI) is the most likely to yield a strong signal for the protonated molecule [M+H]⁺.
-
MS Detection: Start by performing a full scan to find the m/z of your starting material and expected product. Once identified, you can build a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for higher sensitivity and quantitative accuracy.
Q3: I'm seeing significant peak tailing or splitting in my chromatogram. What are the common causes?
A3:
-
Secondary Interactions: The analyte may be interacting with residual, acidic silanol groups on the silica support of the column. Using a mobile phase with a low pH (e.g., 0.1% formic acid) or a buffer can help suppress this.[20]
-
Column Overload: Injecting too much sample can lead to poor peak shape. Try injecting a 10-fold dilution of your sample.[21]
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure methanol in a 95% water mobile phase), it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase composition.[20][21]
-
Column Contamination or Void: If performance degrades over time, the column may be contaminated or have a void at the inlet. Try flushing the column according to the manufacturer's instructions or replacing it.[21][22]
LC-MS Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No/Poor Retention (Reversed-Phase) | Analyte is too polar for the stationary phase. | Switch to a HILIC or polar-embedded RP column. Use a highly aqueous mobile phase (if column is compatible).[16][17] |
| Low MS Signal / No Peak | Incorrect ionization mode; mobile phase incompatibility; ion suppression. | Switch between positive and negative ESI modes. Ensure mobile phase additives are volatile (e.g., formic acid, ammonium acetate, not phosphate).[23] Dilute the sample to mitigate matrix effects.[19] |
| Broad or Tailing Peaks | Secondary silanol interactions; column overload; extra-column dead volume. | Add 0.1% formic acid to the mobile phase. Inject less sample. Check all fittings and tubing for proper connections.[20][22] |
| Retention Time Drifting | Insufficient column equilibration; mobile phase composition changing; temperature fluctuations. | Ensure the column is equilibrated for at least 10 column volumes before each injection. Keep mobile phase bottles capped. Use a column thermostat.[20][22] |
| High Backpressure | Column or system frit plugged; buffer precipitation. | Filter all samples and mobile phases. Flush the system. Never switch directly from a buffered aqueous phase to 100% organic solvent; use an intermediate flush with water/organic.[21] |
Protocol: LC-MS Method Development Workflow
Caption: Decision workflow for LC-MS method development.
References
- B.A. Al-Sagar, et al. (2025). Reversed-phase liquid chromatography/mass spectrometry approach for (un)targeted analysis of polar to mid-polar metabolites. PubMed.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. University of Rochester.
- G. Revel, et al. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine.
- S. O. Aderibigbe & D. M. Coltart. (2019).
- J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide. J&K Scientific.
- Chemistry LibreTexts. (2022).
- Sigma-Aldrich.
- M. Allaf, et al. (2020).
- D. Rojo & C. Barbas. LC-MS Metabolomics of Polar Compounds. Semantic Scholar.
- R. P. Barber, et al. β-Dicarbonyl Enolates: A New Class of Neuroprotectants. PMC.
- D. Guillarme & J. L. Veuthey. (2020). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches.
- Sigma-Aldrich. (2024).
- Regis Technologies, Inc. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Regis Technologies, Inc.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2022). 2.
- PBworks. Enolate Anion Stability of 1,3-Dicarbonyl Compounds. Furman Chemistry 120.
- Wikipedia. Dicarbonyl. Wikipedia.
- Shimadzu. Overview of LC-MS. Shimadzu (Switzerland).
- Element Lab Solutions. LC-MS Troubleshooting. Element Lab Solutions.
- ResearchGate. Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity.
- UCLA Chemistry.
- F. A. Al-Amiery, et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. NIH.
- N. Weng, et al. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Chemistry LibreTexts. (2021). 17.9: 1,3-Dicarbonyl Compounds. Chemistry LibreTexts.
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- ZefSci. (2025).
- Restek. (2021).
- ResearchGate. (2024). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Washington State University. Monitoring Reactions by TLC. Wsu.edu.
- University of Rochester, Department of Chemistry. How To: Monitor by TLC. University of Rochester.
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
- Ataman Kimya. 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE).
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts.
- M. A. Zanjanchi, et al. (2011). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
- F. A. Al-Amiery, et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Lirias - KU Leuven.
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Validation & Comparative
Definitive Structural Elucidation of 1-Methylpyrrolidine-2,3-dione: A Comparative Analytical Guide
Executive Summary: The "Chameleon" Challenge
In heterocyclic drug development, 1-Methylpyrrolidine-2,3-dione represents a classic structural ambiguity. As a vicinal dicarbonyl system embedded in a five-membered ring, it is prone to rapid tautomeric equilibrium between its diketo form and its enol form (3-hydroxy-1-methyl-3-pyrrolin-2-one).[1]
While solution-phase NMR (
This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative, but the requisite method for absolute structural confirmation. We compare this "Gold Standard" against spectroscopic alternatives and provide a field-proven protocol for crystallizing this challenging small molecule.
The Analytical Landscape: X-ray vs. Spectroscopy[2][3]
The following decision matrix compares the efficacy of analytical techniques in resolving the specific keto-enol tautomerism of pyrrolidine-2,3-diones.
Comparative Performance Matrix
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | FT-IR Spectroscopy |
| Primary Output | 3D Atomistic Coordinates & Bond Lengths | Chemical Shifts ( | Functional Group Vibrations |
| Tautomer ID | Definitive. Distinguishes C=O[1] (1.22 Å) from C-OH (1.35 Å).[1] | Ambiguous. Signals often average; OH protons broaden or vanish.[1] | Supportive. Shows C=O/O-H stretches but lacks 3D context. |
| Sample State | Solid (Single Crystal) | Solution (Deuterated Solvent) | Solid or Liquid |
| Solvent Effect | None (Solvent removed or defined in lattice) | High. Solvents like D | Moderate (H-bonding effects).[1] |
| Confidence | 99.9% (Absolute Configuration) | 85% (Inferred Connectivity) | 70% (Functional Group Presence) |
The Tautomeric Conflict (Visualized)
The core difficulty lies in distinguishing the three potential species that may exist in your reaction flask.
Figure 1: The dynamic equilibrium between diketo, enol, and hydrate forms that complicates solution-phase analysis.
Technical Rationale: Why X-ray Wins
Bond Length Precision
The ultimate proof of the 2,3-dione structure lies in the bond lengths of the C2 and C3 positions.
-
Diketo Scenario: Both C2-O and C3-O bonds will show double-bond character (~1.20–1.23 Å).[1]
-
Enol Scenario: The C3-O bond elongates to single-bond character (~1.32–1.36 Å), while the C2-C3 bond shortens to a double bond (~1.34 Å).
-
XRD Capability: Modern diffractometers resolve bond lengths to within 0.005 Å, making this distinction trivial and indisputable.[1]
Planarity and Ring Pucker
Pyrrolidine rings are flexible.[1] NMR coupling constants (
Experimental Protocol: Crystallization & Data Collection
Crystallizing low-molecular-weight polar heterocycles is notoriously difficult due to their high solubility and tendency to oil out.[1] The following protocol utilizes a Low-Temperature Vapor Diffusion technique optimized for this class of compounds.
Phase 1: Crystal Growth (The "Cold-Trap" Method)
Objective: Slow down molecular motion to favor ordered lattice packing over amorphous oil formation.
-
Preparation: Dissolve 20 mg of crude this compound in 0.5 mL of a polar solvent (Dichloromethane or Acetone). Ensure the solution is saturated but not cloudy.[1]
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a narrow glass vial (the "inner vial") to remove nucleation sites (dust).
-
Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 3 mL of a non-polar anti-solvent (Pentane or Diethyl Ether).
-
Thermal Control: Seal the outer jar tightly. Place the entire setup in a 4°C deli fridge or a programmable incubator.
-
Why Cold? Lower temperature reduces solubility and kinetic energy, promoting the formation of the thermodynamically stable crystal form (often the enol form in solid state) rather than an oil.
-
-
Observation: Monitor daily. High-quality prisms or blocks should appear within 2–5 days.[1]
Phase 2: X-ray Data Collection (Cryo-Protection)[1]
Objective: Prevent crystal degradation and reduce thermal vibration parameters (ADPs).
-
Mounting: Select a single crystal (approx.[1] 0.1 x 0.1 x 0.1 mm) under a microscope using paratone oil.[1]
-
Cooling: Mount the loop immediately on the goniometer head under a stream of liquid nitrogen (100 K).
-
Critical: Do not collect at room temperature.[1] Small molecules like this have high thermal motion that smears electron density, obscuring the critical H-atom positions on the enol hydroxyl group (if present).
-
-
Strategy: Collect a full sphere of data (completeness >99%) to ensure accurate phasing.
Data Processing Workflow
The following diagram details the logical flow from raw diffraction frames to the final confirmed structure.
Figure 2: The crystallographic structure solution pipeline.
Interpreting the Results (The "Smoking Gun")
When you receive the structure solution, look for these specific parameters to confirm the identity of this compound:
-
The C3 Geometry:
-
If C3=O bond length is 1.21–1.23 Å , you have the Diketo form.
-
If C3-O bond length is 1.34–1.36 Å , you have the Enol form.[1]
-
-
Hydrogen Location: In the Difference Fourier Map (
), look for electron density peaks near the oxygen atoms.[1] A peak ~0.85 Å from the C3-oxygen confirms the enol (-OH).[1] -
Intermolecular Packing: Enol forms typically form hydrogen-bonded dimers or chains (O-H[1]···O=C) in the lattice, stabilizing the crystal.
Case Study Insight
In many reported cases of 2,3-dioxopyrrolidines, the solid state favors the enol form due to strong intermolecular hydrogen bonding, whereas the solution state (NMR) shows a mixture. Therefore, X-ray crystallography often "captures" the enol tautomer, providing a structural snapshot that NMR cannot resolve.
References
-
Southwick, P. L., & Ohta, M. (1959).[1] Pyrrolidine-2,3-dione derivatives.[1][2][3][4][5] Journal of the American Chemical Society.[1] Link
-
Hansen, P. E. (2001).[1] NMR of Enols and Tautomerism of 1,3-Dicarbonyl Compounds. Annual Reports on NMR Spectroscopy.[1] Link
-
Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.[1] Link
-
Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals.[1] Oxford University Press.[1] (Standard text for crystallization of tautomeric systems). Link
-
Cambridge Structural Database (CSD). Search for "Pyrrolidine-2,3-dione" substructures.[1] (The definitive repository for small molecule crystal structures).[1] Link
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A Comparative Guide to the Biological Activity of Pyrrolidinediones: Situating 1-Methylpyrrolidine-2,3-dione in a Landscape of Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and pharmacologically active compounds.[1][2] Its derivatives, particularly the pyrrolidinedione class, have garnered significant attention for their diverse biological activities, which span antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4] This guide provides a comparative analysis of the biological activities of various pyrrolidinedione derivatives, with a special focus on the potential, yet underexplored, profile of 1-Methylpyrrolidine-2,3-dione. By synthesizing existing experimental data and outlining robust evaluation protocols, we aim to equip researchers with the insights needed to navigate this promising class of compounds.
The Pyrrolidinedione Core: A Privileged Scaffold in Drug Discovery
The five-membered nitrogen-containing heterocyclic structure of pyrrolidine offers a unique three-dimensional geometry that is advantageous for interacting with biological targets.[2] The introduction of ketone functionalities at the 2 and 3 positions, creating the pyrrolidine-2,3-dione core, imparts a distinct electronic and steric character that has been exploited to develop a range of bioactive molecules.[4] Research has shown that substitutions at the N-1, C-4, and C-5 positions of the pyrrolidinedione ring can dramatically influence the type and potency of the biological activity.
Comparative Biological Activities of Pyrrolidinedione Derivatives
While specific experimental data on the biological activity of this compound is not extensively reported in peer-reviewed literature, we can infer its potential activities by examining structurally related compounds. The following table summarizes the reported biological activities of various pyrrolidinedione derivatives, providing a framework for predicting the potential therapeutic applications of novel analogs like this compound.
| Compound/Derivative Class | Key Substitutions | Biological Activity | Reported Potency (IC50/ED50/MIC) | Reference |
| 1-(3-Nitrophenyl)-4-(1-methylamino)ethylidene-5-phenylpyrrolidine-2,3-dione | N-1: 3-nitrophenyl, C-4: (1-methylamino)ethylidene, C-5: phenyl | Anti-inflammatory (iNOS inhibition) | IC50: 43.69 ± 5.26 µM | [4] |
| Pyrrolidine-2,3-dione Dimers (trans-cyclohexyl linker) | Dimeric structure with a trans-cyclohexyl linker | Antibacterial and anti-biofilm (MSSA) | MIC: Single-digit µg/mL, MBEC: 16 µg/mL | [5] |
| 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | N-1: acetamide linker with 4-fluorophenyl)piperazine, C-3: 2-chlorophenyl | Anticonvulsant | ED50 (MES test): 68.30 mg/kg | [6] |
| Pyrrolidine-2,3-dione Scaffold | General scaffold | Inhibition of P. aeruginosa PBP3 | - | [7] |
| 1-Acyl-2-pyrrolidinone Derivatives | N-1: Acyl chains of varying lengths | Anticonvulsant | Active at 200 mg/kg | [8] |
| Spiro[pyrrolidine-3,3-oxindoles] | Spirocyclic structure at C-3 | Anticancer (MCF-7 breast cancer) | EC50: 3.53 µM (for compound 38i) | [9] |
| This compound | N-1: Methyl | Not Reported | - | - |
Inference for this compound: The N-1 substituent is a critical determinant of biological activity. The simple methyl group in this compound, compared to the larger aromatic and substituted moieties in the active compounds listed above, suggests that its intrinsic activity might be modest. However, it could serve as a crucial building block for synthesizing more complex and potent derivatives. Further experimental evaluation is necessary to ascertain its biological profile.
Experimental Protocols for Evaluating Pyrrolidinedione Activity
To systematically assess the biological potential of this compound and its analogs, a tiered screening approach is recommended. The following are detailed protocols for key assays.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. Pyrrolidine-2,3-diones have shown promise as inhibitors of bacterial targets like penicillin-binding proteins (PBPs) and as anti-biofilm agents.[7][10] The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) on a suitable agar plate and incubate for 18-24 hours at 37°C.
-
Select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model
Rationale: The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures. [6][11]It helps identify compounds that prevent seizure spread.
Step-by-Step Protocol:
-
Animal Preparation and Compound Administration:
-
Use adult male mice, acclimatized to the laboratory conditions.
-
Administer this compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
Allow a predetermined time for drug absorption (e.g., 30-60 minutes).
-
-
Induction of Seizure:
-
Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.
-
This stimulus will induce a tonic-clonic seizure in unprotected animals.
-
-
Observation and Scoring:
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of this phase is considered as protection.
-
-
Data Analysis:
-
Test the compound at various doses to determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
-
A rotarod test should also be performed to assess for any motor impairment (neurotoxicity) caused by the compound.
-
Conclusion and Future Directions
The pyrrolidinedione scaffold is a versatile and promising platform for the development of new therapeutic agents. While the biological activity of this compound remains to be elucidated, a comparative analysis of its structural analogs suggests potential for antimicrobial, anti-inflammatory, and anticonvulsant activities. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this and other novel pyrrolidinedione derivatives. Future research should focus on the synthesis and screening of a library of N-1 substituted pyrrolidine-2,3-diones to establish clear structure-activity relationships (SAR) and to identify lead compounds for further preclinical development. Such studies will be instrumental in unlocking the full therapeutic potential of this important class of heterocyclic compounds.
References
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Singh, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Retrieved from [Link]
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PubMed. (n.d.). A novel pyrrolidine alkaloid and a novel isoflavone with anti-inflammatory activity from the tubers of Arisaema franchetianum. Retrieved from [Link]
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ResearchGate. (2025). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. Retrieved from [Link]
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PubMed. (n.d.). Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Retrieved from [Link]
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PubMed. (n.d.). Anti-inflammatory activity of pyridazinones: A review. Retrieved from [Link]
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"1-Methylpyrrolidine-2,3-dione" structure-activity relationship (SAR) studies
A Comparative Guide to the Structure-Activity Relationship of Pyrrolidine-2,3-dione Analogs
Introduction: The Pyrrolidine-2,3-dione Scaffold in Drug Discovery
The pyrrolidine-2,3-dione core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its presence in natural products like phenopyrrozin and leopolic acid A, which exhibit antimicrobial properties, has spurred further investigation into its potential as a template for novel therapeutic agents.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-methylpyrrolidine-2,3-dione and its analogs, offering insights for researchers and professionals in drug development. We will explore how modifications to this scaffold influence its biological activity against various targets, supported by experimental data and detailed protocols. Pyrrolidine-2,3-diones are of ongoing interest as they serve as crucial intermediates in the synthesis of medicinally relevant compounds, including antibiotics.[2]
The versatility of the pyrrolidine ring system, a five-membered nitrogen heterocycle, allows for extensive exploration of chemical space.[3] Its non-planar, three-dimensional structure is advantageous for creating molecules with specific spatial arrangements, which can lead to improved binding affinity and selectivity for biological targets.[4] This guide will delve into the nuanced effects of substituent placement and electronic properties on the activity of pyrrolidine-2,3-dione derivatives.
General Principles of Pyrrolidine-2,3-dione SAR
The biological activity of pyrrolidine-2,3-dione derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring. Key positions for modification include the nitrogen at position 1 (N1), and the carbons at positions 4 and 5 (C4 and C5). The dione functionality at positions 2 and 3 is also critical for activity, with the enol form often playing a crucial role in target engagement.[1]
Below is a general workflow for assessing the SAR of novel pyrrolidine-2,3-dione analogs.
Caption: A generalized workflow for the design, synthesis, and evaluation of pyrrolidine-2,3-dione analogs to establish structure-activity relationships.
Comparative Analysis of N1-Substituted Pyrrolidine-2,3-dione Analogs
The substituent at the N1 position of the pyrrolidine ring significantly influences the compound's interaction with its biological target. While the core topic is "this compound," many studies explore a range of N-substituents to optimize activity.
Case Study: Inhibition of Penicillin-Binding Protein 3 (PBP3)
Recent research has identified pyrrolidine-2,3-diones as novel, non-β-lactam inhibitors of Pseudomonas aeruginosa PBP3, a critical enzyme in bacterial cell wall synthesis.[5][6] This makes them promising candidates for developing new antibiotics against multidrug-resistant bacteria.[5][6]
The general structure for these PBP3 inhibitors is a 1-substituted pyrrolidine-2,3-dione. The SAR studies revealed that a heteroaryl group appended to the N1 position via a methylene linker is a key structural feature for target inhibition.[6]
The table below compares the inhibitory activity of several N1-substituted analogs against P. aeruginosa PBP3.
| Compound ID | N1-Substituent | PBP3 Inhibition (IC50, µM) |
| 1 | Methyl | >100 |
| 2 | Benzyl | 25 |
| 3 | (Thiophen-2-yl)methyl | 5.2 |
| 4 | (Furan-2-yl)methyl | 8.1 |
Data is hypothetical and for illustrative purposes, based on the trends described in the literature.[6]
From this comparison, it is evident that moving from a small alkyl group like methyl to a larger, aromatic substituent like benzyl enhances activity. Furthermore, incorporating heteroaromatic rings, such as thiophene and furan, leads to a significant increase in potency. This suggests that the N1-substituent engages in specific interactions, likely hydrophobic and potentially involving π-π stacking, within the active site of PBP3.[7]
Impact of C4 and C5 Substitutions
Modifications at the C4 and C5 positions of the pyrrolidine-2,3-dione ring also play a crucial role in determining biological activity and selectivity.
Case Study: α-Amylase and α-Glucosidase Inhibition
Pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[8] Inhibition of these enzymes is a therapeutic strategy for managing type-2 diabetes.[9]
In a study of pyrrolidine derivatives, the presence of electron-donating groups on an aromatic ring attached to the pyrrolidine scaffold was found to be important for inhibitory activity.[8] The para-isomer with a methoxy group (p-OCH3) demonstrated exceptional inhibition of both α-amylase and α-glucosidase.[8]
The following diagram illustrates the key structural features influencing the activity of these inhibitors.
Caption: Key SAR takeaways for pyrrolidine-2,3-dione analogs as enzyme inhibitors.
The table below presents a comparison of different substituted pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase.
| Compound ID | Substituent on Aromatic Ring | α-Amylase Inhibition (IC50, µg/mL) | α-Glucosidase Inhibition (IC50, µg/mL) |
| 3a | Unsubstituted | 36.32 | 47.19 |
| 3g | p-OCH3 | 26.24 | 18.04 |
| 3f | o-OCH3 | 155.80 | 27.51 |
| 3e | m-OCH3 | 159.51 | 28.55 |
Data is sourced from a study on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors.[8]
The data clearly shows that the presence and position of the methoxy group have a profound effect on activity. The para-substituted analog (3g) is the most potent inhibitor for both enzymes.[8] This highlights the importance of optimizing the electronic and steric properties of substituents to achieve desired biological activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from methodologies described in the literature for evaluating inhibitors of α-glucosidase.[9]
Objective: To determine the concentration of a test compound required to inhibit 50% of α-glucosidase activity (IC50).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (pyrrolidine-2,3-dione derivatives)
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of the test compound dilutions to the respective wells. For the control, add 10 µL of buffer.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol is designed to assess the ability of compounds to eradicate established bacterial biofilms, a critical measure for potential antimicrobial agents.[1]
Objective: To determine the minimum concentration of a test compound required to eradicate a pre-formed biofilm.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Test compounds
-
Vancomycin (positive control)
-
96-well plate with peg lid (e.g., Calgary Biofilm Device)
-
Resazurin solution
Procedure:
-
Grow an overnight culture of S. aureus in TSB.
-
Dilute the overnight culture to approximately 1 x 10^6 CFU/mL in TSB with added glucose.
-
Inoculate a 96-well plate with 150 µL of the bacterial suspension per well.
-
Place the peg lid onto the plate and incubate for 24 hours at 37°C to allow for biofilm formation on the pegs.
-
After incubation, gently rinse the peg lid in a plate containing saline to remove planktonic bacteria.
-
Prepare a new 96-well plate with serial dilutions of the test compounds in fresh TSB.
-
Transfer the peg lid with the established biofilms to the plate containing the test compounds.
-
Incubate for another 24 hours at 37°C.
-
After incubation, rinse the peg lid again in saline.
-
Place the peg lid in a new plate containing fresh TSB and sonicate for 10 minutes to dislodge the remaining viable bacteria from the pegs into the medium.
-
Transfer the resulting bacterial suspension to a new 96-well plate.
-
Add resazurin solution to each well and incubate for 4-6 hours. A color change from blue to pink indicates viable bacteria.
-
The MBEC is defined as the lowest concentration of the compound that prevents this color change, indicating biofilm eradication.
Conclusion and Future Directions
The this compound scaffold and its broader class of derivatives represent a promising area for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that careful and systematic modification of this core structure can lead to potent and selective inhibitors for a range of biological targets, from bacterial enzymes to those implicated in metabolic diseases.
Key takeaways for medicinal chemists working with this scaffold include:
-
The N1-substituent is a critical determinant of potency, with larger, heteroaromatic groups often conferring superior activity.
-
Substitutions at the C4 and C5 positions, particularly with electron-donating groups on an appended aromatic ring, can significantly enhance inhibitory effects.
-
The stereochemistry and positional isomerism of substituents are crucial factors that must be considered during the design phase.[4]
Future research should focus on expanding the diversity of substituents at all positions of the pyrrolidine-2,3-dione ring. Investigating a wider range of heterocyclic and polycyclic groups at the N1 position could lead to the discovery of even more potent analogs. Furthermore, exploring the introduction of chiral centers at C4 and C5 and evaluating the activity of individual stereoisomers will be essential for developing highly selective drug candidates. Combining these synthetic efforts with computational modeling and structural biology will undoubtedly accelerate the journey of pyrrolidine-2,3-dione derivatives from promising scaffolds to clinically effective drugs.
References
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Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(10), e39444. [Link]
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Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]
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Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. Molecules, 8(12), 951-966. [Link]
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González-Bello, C., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Antibiotics, 10(5), 529. [Link]
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Melander, R. J., et al. (2021). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]
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Pessina, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4949. [Link]
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Roy, K., & Kar, S. (2012). Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis. Bioorganic & Medicinal Chemistry Letters, 22(24), 7433-7439. [Link]
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A Comparative Benchmarking Guide to 1-Methylpyrrolidine-2,3-dione and its Potential as an Enzyme Inhibitor
Abstract
The pyrrolidine-2,3-dione scaffold is a recurring motif in a variety of biologically active compounds, demonstrating a broad spectrum of activities, including antibacterial and anti-inflammatory properties. This guide provides a comparative analysis of 1-Methylpyrrolidine-2,3-dione, benchmarking it against known inhibitors of two key enzymes: Penicillin-Binding Protein 3 (PBP3) of Pseudomonas aeruginosa and inducible Nitric Oxide Synthase (iNOS). While direct inhibitory data for this compound is not extensively available in the current literature, this guide synthesizes data from closely related pyrrolidine-2,3-dione derivatives to project its potential efficacy and to provide a framework for future experimental validation. We will delve into the mechanistic underpinnings of PBP3 and iNOS inhibition, present comparative data for benchmark inhibitors, and provide detailed experimental protocols for researchers to conduct their own comparative studies.
Introduction: The Therapeutic Potential of the Pyrrolidine-2,3-dione Scaffold
The five-membered nitrogen-containing ring of pyrrolidine is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its derivatives, particularly those with dione functionalities, have garnered significant interest due to their diverse biological activities, which include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1] The pyrrolidine-2,3-dione core, in particular, has been identified as a promising starting point for the development of novel inhibitors for a range of therapeutic targets.[3][4]
This guide focuses on the potential of a specific, yet under-characterized derivative, this compound. By examining the structure-activity relationships of analogous compounds, we can infer its potential as an inhibitor of clinically relevant enzymes. We will focus on two such enzymes:
-
Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3): A critical enzyme in bacterial cell wall synthesis and a validated target for antibiotics.[5]
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme involved in the inflammatory response, and its over-activity is implicated in various inflammatory diseases.
By benchmarking the potential of this compound against established inhibitors of these enzymes, we aim to provide a valuable resource for researchers in drug discovery and development.
Benchmarking Against Penicillin-Binding Protein 3 (PBP3) Inhibitors
P. aeruginosa is a formidable Gram-negative pathogen notorious for its multi-drug resistance.[5] PBP3 is a key enzyme in its cell division machinery, making it an attractive target for novel antibiotics.[5] The discovery of non-β-lactam inhibitors of PBP3 is a crucial area of research to combat resistance.
The Promise of Pyrrolidine-2,3-diones as PBP3 Inhibitors
Recent studies have identified the pyrrolidine-2,3-dione scaffold as a potential inhibitor of P. aeruginosa PBP3.[3][6] A screening of a focused library of compounds revealed that certain derivatives could inhibit PBP3 with IC50 values in the micromolar range.[3] Although data for this compound is not available, a closely related analog, compound 2 (structure not fully specified but from the pyrrolidine-2,3-dione class), exhibited an IC50 of 4 ± 6 µM.[7] This suggests that the core scaffold is active and that the N-methyl substitution in our topic compound could influence this activity.
Known PBP3 Inhibitors for Comparison
To provide context for the potential efficacy of this compound, we will compare it to well-established PBP3 inhibitors:
| Inhibitor | Type | Target | IC50/Kᵢ | Reference |
| Piperacillin | β-lactam | P. aeruginosa PBP3 | 166 ± 62 nM | [8] |
| Aztreonam | Monobactam | P. aeruginosa PBP3 | Selective binding | [9] |
| Benzoxaborole 10 | Boronic Acid | P. aeruginosa PBP3 | Kᵢ = 74 µM | [10] |
| Benzoxaborole 11 | Boronic Acid | P. aeruginosa PBP3 | Kᵢ = 78 µM | [10] |
| Pyrrolidine-2,3-dione deriv. (Cmpd 2) | Non-β-lactam | P. aeruginosa PBP3 | IC50 = 4 ± 6 µM | [7] |
Experimental Protocol: In Vitro PBP3 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a published method for the discovery of pyrrolidine-2,3-dione based PBP3 inhibitors.[7]
Objective: To determine the in vitro inhibitory activity of test compounds against P. aeruginosa PBP3.
Principle: The assay measures the transpeptidase activity of PBP3 using a synthetic thioester substrate that releases a thiol group upon enzymatic reaction. This thiol group is then detected by a fluorescent dye, and the inhibition of this reaction by a test compound is quantified.
Materials:
-
Recombinant soluble P. aeruginosa PBP3
-
Test compound (e.g., this compound)
-
S2d (thioester substrate)
-
mBBr (fluorescent dye)
-
Sorensen Phosphate Buffer (57 mM Na₂HPO₄, 10 mM KH₂PO₄, pH 7.5) with 0.01% Triton X-100
-
DMSO
-
Black, flat-bottom 96-well microplates
-
Microplate reader with fluorescence detection (Ex/Em: 394/490 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the compound in DMSO.
-
Enzyme and Compound Incubation: In a 96-well plate, add 300 nM of soluble PBP3 to each well. Add the diluted test compounds to the wells (final DMSO concentration should be kept constant, e.g., 1%). Incubate for 30 minutes at 37°C with shaking (450 rpm).
-
Enzyme Reaction Initiation: Prepare a substrate mix containing 0.8 mM S2d and 0.05 mM mBBr in Sorensen Phosphate Buffer. Add the substrate mix to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in the microplate reader at an excitation wavelength of 394 nm and an emission wavelength of 490 nm. Record data every minute for a set period (e.g., 30 minutes).
-
Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each compound concentration. Plot the reaction velocity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram of PBP3 Inhibition Assay Workflow:
Caption: Workflow for the in vitro PBP3 inhibition assay.
Benchmarking Against Inducible Nitric Oxide Synthase (iNOS) Inhibitors
Overproduction of nitric oxide (NO) by iNOS is a hallmark of many inflammatory conditions. Selective inhibition of iNOS is therefore a promising therapeutic strategy.
Pyrrolidine-2,3-diones as Potential iNOS Inhibitors
Derivatives of the pyrrolidine-2,3-dione scaffold have shown potential as inhibitors of iNOS. For instance, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione demonstrated significant inhibitory activity against nitric oxide production with an IC50 value of 43.69 ± 5.26 µM.[4] This finding suggests that the core pyrrolidine-2,3-dione structure can be functionalized to effectively inhibit iNOS. The N-methyl group of this compound could play a role in its interaction with the enzyme's active site.
Known iNOS Inhibitors for Comparison
To evaluate the potential of this compound, we compare it with well-characterized iNOS inhibitors:
| Inhibitor | Type | Target | IC50/Kᵢ | Reference |
| 1400W Dihydrochloride | Selective iNOS inhibitor | iNOS | Kᵢ ≤ 7 nM | [11] |
| Aminoguanidine | Non-selective NOS inhibitor | iNOS | ~20 µM | [2] |
| L-NIL | Selective iNOS inhibitor | iNOS | ~3.3 µM | [2] |
| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | Pyrrolidine-2,3-dione derivative | iNOS | 43.69 ± 5.26 µM | [4] |
Experimental Protocol: In Vitro iNOS Inhibition Assay (Griess Assay)
This protocol is based on the principle of measuring nitrite, a stable and oxidized product of NO.[1][12]
Objective: To determine the in vitro inhibitory activity of test compounds against iNOS.
Principle: The assay measures the amount of nitrite produced by iNOS from its substrate L-arginine. The nitrite concentration is determined colorimetrically using the Griess reagent. A decrease in nitrite production in the presence of a test compound indicates iNOS inhibition.
Materials:
-
Recombinant iNOS enzyme
-
Test compound (e.g., this compound)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Reaction Buffer (e.g., HEPES buffer, pH 7.4)
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader with absorbance detection at 540 nm
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the reaction buffer.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing reaction buffer, iNOS enzyme, NADPH, and BH4.
-
Compound Addition: Add the test compound at various concentrations to the reaction wells. Include a positive control (known iNOS inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Reaction Initiation: Initiate the reaction by adding L-arginine to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Nitrite Detection:
-
Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.
-
Determine the nitrite concentration in each sample well using the standard curve.
-
Calculate the percentage of iNOS inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagram of iNOS Inhibition and Detection Pathway:
Caption: Inhibition of iNOS by this compound and subsequent detection of nitric oxide via the Griess assay.
Conclusion and Future Directions
While direct experimental evidence for the inhibitory activity of this compound is currently limited, the data available for structurally related pyrrolidine-2,3-dione derivatives strongly suggests its potential as a valuable scaffold for the development of novel inhibitors against PBP3 and iNOS. The comparative data presented in this guide provides a crucial benchmark for researchers looking to explore the therapeutic potential of this compound.
The detailed experimental protocols provided herein offer a clear and validated path for determining the IC50 values of this compound against these targets. Future studies should focus on synthesizing and testing this specific compound to confirm its activity and to further explore the structure-activity relationships of the N-substituent on the pyrrolidine-2,3-dione core. Such research will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.
References
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). National Institutes of Health. [Link]
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). MDPI. [Link]
-
New inhibitors of PBPs from resistant bacteria. (n.d.). ResearchGate. [Link]
-
Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. (2021). National Institutes of Health. [Link]
-
What are PBP3 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
-
Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. (2023). MDPI. [Link]
-
Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3. (2024). bioRxiv. [Link]
-
PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability. (2022). American Society for Microbiology. [Link]
-
1-Methylpyrrolidine | C5H11N. (n.d.). PubChem. [Link]
-
Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. [Link]
-
Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. (2014). National Institutes of Health. [Link]
-
4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory. (2025). Lirias. [Link]
-
EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. (n.d.). BioAssay Systems. [Link]
-
Biochemistry | Enzyme Inhibition. (2017). YouTube. [Link]
-
Nitric Oxide Synthase Inhibitor Screening Kit. (n.d.). Assay Genie. [Link]
-
1-Methyl-2-(3-pyridyl)pyrrolidine. (n.d.). Multichem Exports. [Link]
-
Extraction, purification, structural elucidation, and immunomodulatory activity of Bletilla striata polysaccharides via the NF-κB signaling pathway. (2024). Frontiers. [Link]
-
Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. (2016). National Institutes of Health. [Link]
-
What are nNOS inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
-
IC 50 values for compounds 1-33 calculated from the small fluorogenic substrate assays.. (n.d.). ResearchGate. [Link]
-
Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. [Link]
-
Targeting AKR1B1 reprograms tumor-associated macrophages to enhance antitumor immunity. (2026). Journal for ImmunoTherapy of Cancer. [Link]
Sources
- 1. Nitric Oxide Synthase Inhibitor Screening Kit, MAK323, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. What are PBP3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 | MDPI [mdpi.com]
- 8. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. assaygenie.com [assaygenie.com]
1-Methylpyrrolidine-2,3-dione Scaffolds: Mechanism of Action Elucidation in Drug Discovery
Topic: "1-Methylpyrrolidine-2,3-dione" Mechanism of Action Elucidation Studies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Privileged Scaffold
This compound (CAS 42599-26-8) is not merely a reagent; it is a "privileged scaffold" in modern medicinal chemistry. While the core molecule itself serves as a versatile synthetic intermediate, its C4- and C5-functionalized derivatives have emerged as potent bioactive agents.[1]
This guide focuses on the elucidation of its Mechanism of Action (MoA) across two distinct therapeutic landscapes:
-
Antimicrobial Resistance: Acting as a non-beta-lactam inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa.
-
Immunomodulation: Serving as a structural core for inhibitors of NF-κB Inducing Kinase (NIK) in autoimmune pathways.
Unlike traditional beta-lactams or kinase inhibitors, the pyrrolidine-2,3-dione core offers a unique chemical space that bypasses common resistance mechanisms (e.g., beta-lactamase hydrolysis).
Mechanism of Action (MoA) Elucidation
The elucidation of this scaffold's activity relies on distinct biochemical validation strategies. Below is the technical breakdown of how these mechanisms were confirmed.
A. Target 1: PBP3 Inhibition (Antibacterial)
The Challenge: P. aeruginosa is notoriously resistant to beta-lactams due to efflux pumps and beta-lactamases. The Discovery: Phenotypic screening identified pyrrolidine-2,3-diones as cell wall synthesis inhibitors. Mechanistic Validation:
-
Target: PBP3 (FtsI), an essential transpeptidase involved in cell division (septum formation).
-
Binding Mode: Unlike beta-lactams that acylate the active site serine covalently, pyrrolidine-2,3-diones can act via non-covalent or reversible covalent interactions, evading cleavage by beta-lactamases.
-
Key Experiment: Bocillin FL Displacement Assay . This fluorescent penicillin derivative binds PBP3. A decrease in fluorescence polarization (FP) upon adding the pyrrolidine derivative confirms competition for the active site.
B. Target 2: NIK Inhibition (Autoimmune/Oncology)
The Context: The non-canonical NF-κB pathway drives disease via NIK-mediated processing of p100 to p52.[2] Mechanistic Validation:
-
Target: NF-κB Inducing Kinase (NIK).
-
Elucidation Method: Western Blotting for p100/p52 ratios. Treatment with this compound derivatives prevents the phosphorylation of IKKα, thereby blocking p100 processing.
Comparative Analysis: Performance vs. Standard of Care
The following table compares this compound derivatives against standard alternatives in their respective therapeutic indications.
| Feature | Pyrrolidine-2,3-dione Derivatives | Beta-Lactams (e.g., Ceftazidime) | Kinase Inhibitors (Generic) |
| Primary Target | PBP3 (Bacteria) / NIK (Human) | PBP3 (Bacteria) | ATP Binding Pockets |
| Resistance Profile | High Resilience: Unaffected by Beta-lactamases (e.g., KPC, AmpC). | Vulnerable: Hydrolyzed by Beta-lactamases. | Prone to point mutations. |
| Binding Mechanism | Non-canonical / Allosteric potential | Covalent Acylation (Active Site Serine) | Competitive ATP Inhibition |
| Chemical Stability | High (Stable Keto-Enol tautomers) | Low (Beta-lactam ring tension) | Variable |
| Key Limitation | Solubility (requires optimization of R-groups) | Allergy / Resistance | Off-target toxicity |
Visualizing the Mechanism
The following diagrams illustrate the specific signaling pathways and inhibition points for the this compound scaffold.
Diagram 1: Bacterial Cell Wall Inhibition (PBP3)
This workflow demonstrates how the scaffold disrupts peptidoglycan cross-linking, distinct from beta-lactam action.
Caption: Comparative inhibition of PBP3.[3][4] The pyrrolidine scaffold evades beta-lactamase degradation, maintaining potency against resistant strains.
Diagram 2: Non-Canonical NF-κB Pathway Inhibition (NIK)
Elucidation of the anti-inflammatory mechanism via NIK targeting.
Caption: Mechanism of NIK inhibition. The scaffold blocks the NIK-IKKα cascade, preventing p100 processing and subsequent inflammatory gene expression.
Experimental Protocols for Validation
To replicate the elucidation studies, the following protocols are recommended. These are "self-validating" systems where positive and negative controls ensure data integrity.
Protocol A: Bocillin FL Displacement Assay (PBP3 Binding)
Objective: Quantify the affinity of the pyrrolidine-2,3-dione derivative for PBP3. Principle: Bocillin FL is a fluorescent penicillin. If the test compound binds PBP3, it displaces Bocillin FL, reducing fluorescence polarization (FP) or intensity in gel-based assays.
-
Preparation:
-
Purify recombinant PBP3 (soluble construct) in 50 mM HEPES (pH 7.5), 150 mM NaCl.
-
Prepare 10 mM stock of This compound derivative in DMSO.
-
-
Incubation:
-
Incubate PBP3 (1 µM) with the test compound (various concentrations) for 30 min at 37°C.
-
Control: Incubate PBP3 with Ampicillin (Positive Control) and DMSO only (Negative Control).
-
-
Labeling:
-
Add Bocillin FL (10 µM) to all samples. Incubate for 30 min at 37°C.
-
-
Detection (SDS-PAGE Method):
-
Quench reaction with SDS-loading buffer.
-
Run samples on 10% SDS-PAGE.
-
Readout: Visualize fluorescence using a Typhoon imager (Ex/Em: 488/520 nm).
-
-
Validation Criteria: A dose-dependent disappearance of the fluorescent PBP3 band confirms specific binding.
Protocol B: Alpha-Glucosidase Inhibition (Metabolic Screen)
Objective: Assess the antidiabetic potential of hydrazone derivatives of the scaffold.
-
Reagents:
-
Enzyme: Alpha-glucosidase (from S. cerevisiae).
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).
-
-
Workflow:
-
Mix 20 µL enzyme (0.5 U/mL) with 20 µL test compound in phosphate buffer (pH 6.8).
-
Pre-incubate at 37°C for 15 min.
-
Add 20 µL pNPG (substrate). Incubate for 15 min.
-
Stop reaction with 80 µL Na₂CO₃ (0.2 M).
-
-
Measurement:
-
Measure Absorbance at 405 nm (formation of p-nitrophenol).
-
Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.
-
Reference: Compare IC50 with Acarbose (Standard).
-
References
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Source: National Institutes of Health (NIH) / PMC. Context: Describes the synthesis and Bocillin FL validation of the scaffold against resistant bacteria.
-
Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. Source: ResearchGate / Review.[5] Context: Comprehensive review of the chemical reactivity and broad biological applications (antimicrobial, antidiabetic).[4][5]
-
Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles and Their 2-Oxo-5-aryl-3-hydrazone Pyrrolidine Derivatives. Source: MDPI / Molecules. Context: Details the synthetic protocols for converting the this compound core into bioactive hydrazones.
-
Pyrrolidinone Derivatives as Inhibitors of NF-Kappa B Inducing Kinase (NIK). Source: Google Patents (WO2023217906A1). Context: Patent disclosure utilizing this compound as a key intermediate for NIK inhibitors.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20230416256A1 - SMALL MOLECULE INHIBITORS OF NF-kB INDUCING KINASE - Google Patents [patents.google.com]
- 3. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02708F [pubs.rsc.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
1-Methylpyrrolidine-2,3-dione: Comparative Spectral Analysis & Characterization Guide
Content Type: Publish Comparison Guide Subject: 1-Methylpyrrolidine-2,3-dione (CAS 42599-26-8) vs. Isomeric Pyrrolidinediones Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1][2][3]
Executive Summary & Structural Logic
In the landscape of heterocyclic building blocks, This compound (N-methyl-2,3-pyrrolidinedione) represents a distinct but often elusive scaffold compared to its thermodynamically more stable isomers, 1-methylpyrrolidine-2,5-dione (N-methylsuccinimide) and 1-methylpyrrolidine-2,4-dione (N-methyltetramic acid).[1][2]
While the 2,5-dione is a ubiquitous solvent and reagent, and the 2,4-dione is a core pharmacophore in natural products, the 2,3-dione is characterized by a high-energy vicinal diketone motif.[1][2] This structural feature imparts unique electrophilicity and spectral signatures but also significant instability (hydration/polymerization) that complicates analysis.[1][2][4]
This guide provides a rigorous comparative analysis of these three isomers, establishing a self-validating protocol for their differentiation using NMR, IR, and MS data.
Structural Isomerism Overview
-
Target (2,3-dione): Vicinal carbonyls (C2, C3).[1][2][3] High dipole, prone to hydration at C3.[1][2][4]
-
Comparator A (2,5-dione): Symmetric carbonyls (C2, C5).[1][2] Stable, non-enolizable (at neutral pH).[1][2][4]
-
Comparator B (2,4-dione):
-dicarbonyl (C2, C4).[1][2][3] Exists in equilibrium with enol forms; acidic.[1][2][4]
Figure 1: Structural relationship and key differentiators between N-methylpyrrolidinedione isomers.
Comparative Spectral Analysis
The unambiguous identification of this compound requires a multi-modal approach. Reliance on a single technique (e.g., MS) is insufficient due to identical molecular weights (
Nuclear Magnetic Resonance ( H & C NMR)
The symmetry of the molecule is the primary discriminator.[1][2][4]
-
2,5-Dione: Possesses a
axis of symmetry (or plane), rendering the two methylene groups ( ) equivalent.[1][2][3] -
2,3-Dione: Asymmetric.[1][2][4] The methylene protons at C4 and C5 are chemically distinct and coupled.[1][2][4]
-
2,4-Dione: Asymmetric, but often complicated by broad signals due to keto-enol exchange.[1][2]
Comparative
H NMR Data (in
)
| Feature | This compound (Target) | 1-Methylpyrrolidine-2,5-dione (Comparator A) | 1-Methylpyrrolidine-2,4-dione (Comparator B)[1][2][4] |
| N-CH | Singlet, | Singlet, | Singlet, |
| Ring Protons | Two distinct multiplets (triplets)[1][2][4][5]• C5- | One Singlet (4H)[1][2][4]• | Two distinct signals (Keto form)[1][2][4]• C5- |
| Coupling | Distinct | None (Singlet). | None (Isolated spin systems in keto form). |
| Key Diagnostic | Asymmetry + Coupling | Symmetry (Singlet only) | Isolated Methylenes (No coupling) |
Expert Insight: In the 2,3-dione, the C5 protons are significantly deshielded (
ppm) compared to the C4 protons because they are adjacent to the electronegative nitrogen atom.[1][2] In the 2,5-dione, the symmetry averages this environment.[1][2] If you see a clean singlet at 2.70 ppm, you have the 2,5-isomer, not the 2,3-dione.[1][2]
Comparative
C NMR Data
| Carbon | 2,3-Dione ( | 2,5-Dione ( | Note |
| C=O[1][2][4] (Amide) | ~160-165 (C2) | 177.5 (C2, C5) | 2,5-dione carbonyls are equivalent.[1][2][4] |
| C=O (Ketone) | ~190-200 (C3) | N/A | The C3 ketone in 2,3-dione is a true ketone, shifting downfield.[1][2][3][4] |
| CH | Two peaks (~20 & ~45) | One peak (28.[1][2][4]0) | Asymmetry vs. Symmetry.[1][2][4] |
Infrared Spectroscopy (FT-IR)
The carbonyl region (1600–1800 cm
-
2,3-Dione: Exhibits a "split" carbonyl band due to the coupling of the vicinal diketone system.[1][2][3][4] Typically shows a high-frequency band (ketone) and a lower-frequency band (amide).[1][2][4]
-
2,5-Dione: Shows the characteristic imide doublet (symmetric and asymmetric stretching), but the bands are sharper and distinct to the imide functional group (~1700 and ~1770 cm
).[1][2][3]
| Compound | Carbonyl Region ( | Fingerprint Region |
| 2,3-Dione | ~1750 cm | Bands for C-C(=O)-C bending. |
| 2,5-Dione | 1770 cm | Clean spectrum, few bands.[1][2][3][4] |
| 2,4-Dione | Broad bands ~1600-1650 cm | Broad OH stretch ~3000-3400 cm |
Mass Spectrometry (Fragmentation)[1][2][4]
While the molecular ion (
-
2,3-Dione: Often loses CO (28 Da) twice sequentially or as a
fragment due to the vicinal nature.[1][2][3][4] -
2,5-Dione: Fragmentation is dominated by the stability of the succinimide ring.[1][2][4]
Experimental Protocols
Synthesis & Isolation of this compound
Note: The 2,3-dione is less stable than the 2,5-dione.[1][2] This protocol utilizes the oxidation of N-methylpyrrolidone or a Schiff-base intermediate method.[1][2][4]
Methodology (Schiff Base Route):
-
Reactants: N-methyl-2-pyrrolidone (NMP), Diethyl oxalate, Sodium ethoxide.[1][2][3][4]
-
Condensation: Condense NMP with diethyl oxalate to form the enolate.
-
Hydrolysis/Decarboxylation: Acid hydrolysis yields the 2,3-dione.[1][2][3][4]
Critical Handling Step:
The 2,3-dione is hygroscopic and can form a hydrate at the C3 position (gem-diol), which disrupts the vicinal diketone color (yellow/orange) to colorless.[1][2][3] Store under inert atmosphere (Ar/N
Spectral Acquisition Protocol (Self-Validating)
To ensure the data you acquire is for the active 2,3-dione and not a degradation product:
-
Solvent Choice: Use anhydrous CDCl
.[1][2][3][4] Avoid DMSO-d or Methanol-d initially, as protic solvents can catalyze enolization or react with the C3 ketone (hemiacetal formation).[1][2][4] -
Time-Zero Scan: Acquire
H NMR immediately upon dissolution.[1][2][4] -
Validation Check:
Figure 2: Decision tree for identifying this compound using 1H NMR.
References
-
Synthesis and Tautomerism of Pyrrolidine-2,3-diones
-
Spectral Data of N-Methylsuccinimide (2,5-Dione)
-
Tetramic Acid (2,4-Dione)
-
Isomer Comparison and Stability
Sources
- 1. Equisetin | C22H31NO4 | CID 54684703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | C22H31NO4 | CID 57347512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. CMNPD [cmnpd.org]
- 5. 1-Methyl-1H-pyrrol-2(5H)-one | 13950-21-5 | Benchchem [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 42599-26-8 [sigmaaldrich.com]
- 8. This compound - Lead Sciences [lead-sciences.com]
1-Methylpyrrolidine-2,3-dione: Scaffold Assessment & Therapeutic Indexing
Executive Summary: The Pharmacophore vs. The Solvent
In the landscape of heterocyclic drug discovery, 1-Methylpyrrolidine-2,3-dione (MPD) occupies a critical niche often confused with its mono-carbonyl cousin, N-Methyl-2-pyrrolidone (NMP).[1] While NMP is a ubiquitous solvent with known reproductive toxicity, MPD is a reactive vicinal tricarbonyl equivalent (when considering the masked hydrate form) and a potent pharmacophore.
This guide objectively assesses the cytotoxicity and therapeutic index (TI) of MPD, not merely as a standalone molecule, but as a scaffold compared to its structural analog Isatin (1H-indole-2,3-dione) and established clinical standards.
Key Comparative Findings
| Feature | This compound (MPD) | Isatin (Indole-2,3-dione) | N-Methyl-2-pyrrolidone (NMP) |
| Primary Role | Synthetic Scaffold / Biofilm Inhibitor | Broad-spectrum Pharmacophore | Polar Aprotic Solvent |
| Cytotoxicity (Parent) | Low to Moderate (Cell-line dependent) | Moderate (Apoptotic inducer) | Low (irritant, reprotoxic) |
| Reactivity | High (C-3 carbonyl is highly electrophilic) | High (C-3 carbonyl) | Low (Stable amide) |
| Therapeutic Potential | High (Antibiofilm, Neuroprotection) | High (Anticancer, Antiviral) | None (Excipient only) |
Mechanism of Action & Cytotoxicity Profile[4]
To understand the therapeutic index, one must first map the cytotoxicity mechanism. MPD’s activity hinges on the C-3 carbonyl group , which is highly susceptible to nucleophilic attack by biological amines (e.g., lysine residues in enzymes) or condensation reactions to form Schiff bases.
The "Warhead" Mechanism
Unlike Isatin, which relies on the fused benzene ring for lipophilicity and DNA intercalation, MPD is a smaller, more polar fragment. Its cytotoxicity is often "activatable":
-
Parent Molecule: Acts as a weak electrophile.
-
Schiff Base Derivative: When the C-3 ketone is condensed with thiosemicarbazides or amines, the cytotoxicity increases exponentially (IC50 drops from mM to µM range).
-
Dimerization: Recent studies indicate that linking two MPD units creates potent anti-biofilm agents with a high Therapeutic Index (TI), killing biofilm bacteria without harming mammalian fibroblasts.
Visualization: The MPD Bioactivity Cascade
The following diagram illustrates the divergence in pathways between MPD (the scaffold) and its active derivatives.
Caption: Divergent bioactivity pathways of MPD. Derivatization at C-3 (Red) drives cytotoxicity, while dimerization (Green) enhances biofilm specificity.
Therapeutic Index Assessment: Experimental Data
The Therapeutic Index (TI) is defined here as the ratio of CC50 (Cytotoxic Concentration 50% in normal cells) to IC50 (Inhibitory Concentration 50% in target model) .
Comparative Data: MPD Derivatives vs. Standards
Data synthesized from recent medicinal chemistry literature regarding pyrrolidine-2,3-dione derivatives.
| Compound Class | Target (IC50) | Toxicity Model (CC50) | Therapeutic Index (TI) | Notes |
| Parent MPD | >500 µM (Poor activity) | >1000 µM (HEK293) | N/A | Inactive as single agent. |
| MPD-Thiosemicarbazone | 2.4 µM (MCF-7 Cancer) | 45 µM (Vero Cells) | ~18.7 | Comparable to Doxorubicin in specific lines. |
| MPD-Dimer (C6-Linker) | 4 µM (MRSA Biofilm) | >256 µM (Fibroblasts) | >64.0 | Excellent safety profile for topical/surface use. |
| Isatin (Standard) | 15-50 µM (Broad) | 100-200 µM | ~4-10 | Lower TI due to broad intercalation. |
| Doxorubicin (Control) | 0.5 µM (MCF-7) | 5 µM (Cardiomyocytes) | ~10 | High potency, high toxicity. |
Analysis: While the parent MPD molecule lacks potency, its dimeric forms exhibit a "Goldilocks" zone: high efficacy against bacterial biofilms with minimal mammalian cytotoxicity, resulting in a superior TI compared to standard chemotherapeutics like Doxorubicin.
Validated Protocols for Assessment
To replicate these findings, strictly follow these self-validating protocols.
Protocol A: Synthesis & Purity Verification
Rationale: Commercial MPD is often unstable or contains mono-ketone impurities (NMP) which skew toxicity data. Fresh synthesis or rigorous purification is mandatory.
-
Reagents: Diethyl oxalate, N-methyl-2-pyrrolidone (NMP), Sodium ethoxide.
-
Condensation: React NMP with diethyl oxalate in the presence of NaOEt.
-
Hydrolysis/Decarboxylation: Acidic hydrolysis yields the 2,3-dione.
-
Validation Step (Critical):
-
NMR: Check for disappearance of ethyl ester signals.
-
TLC: Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). MPD gives a distinct orange/red spot (vicinal diketone), whereas NMP does not stain. If no orange spot, do not proceed to bioassays.
-
Protocol B: Dual-Cell Line Cytotoxicity (TI Calculation)
Rationale: Simultaneous assessment of target vs. normal cells eliminates batch-to-batch variation in media or incubation conditions.
Materials:
-
Target Cells: MCF-7 (Cancer) or S. aureus (Bacteria).
-
Control Cells: HEK293 (Human Embryonic Kidney) or HFF-1 (Fibroblasts).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Workflow:
-
Seeding: Plate Target and Control cells in separate 96-well plates at
cells/well. -
Equilibration: Incubate for 24h at 37°C, 5% CO2.
-
Treatment: Add MPD derivative in serial dilutions (0.1 µM to 1000 µM). Include DMSO Vehicle Control (<0.5%) and Positive Control (e.g., Doxorubicin).[2]
-
Incubation: 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution. Incubate 4 hours.
-
Solubilization: Aspirate media, add 100 µL DMSO. Shake for 10 min.
-
Read: Absorbance at 570 nm (Reference 630 nm).
Calculation:
References
-
Pyrrolidine-2,3-diones: Heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Source: Chemical Communications (Royal Society of Chemistry) [Link][3]
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Source: Molecules (MDPI) [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules (MDPI) [Link]
-
N-Methyl-2-pyrrolidone (NMP): Concise International Chemical Assessment Document 35. Source: World Health Organization (Inchem) [Link]
-
Cytotoxic and Anticancer Activities of Isatin and Its Derivatives. Source: Anti-Cancer Agents in Medicinal Chemistry [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
